INCB3344
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
INCB3344: A Technical Guide to its Mechanism of Action as a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is a synthesis of publicly available preclinical data, intended to support researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound is a potent, selective, and orally bioavailable antagonist of CCR2. Its primary mechanism of action is the inhibition of the binding of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to its receptor, CCR2.[1][2] This interaction is critical for the migration of monocytes and other immune cells to sites of inflammation. By blocking this binding, this compound effectively curtails the downstream signaling cascades that lead to cellular chemotaxis and activation, thereby mitigating inflammatory responses.[2][3] The binding of this compound to human CCR2 (hCCR2) is characterized by high affinity, with a dissociation constant (Kd) of approximately 5 nM, and is both rapid and reversible.[4]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound across various species.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| Binding Antagonism (IC50) | |||
| Human (hCCR2) | 5.1 nM | [1][5] | |
| Mouse (mCCR2) | 9.5 nM | [1][5] | |
| Rat | 7.3 nM | [1] | |
| Cynomolgus | 16 nM | [1] | |
| Chemotaxis Antagonism (IC50) | |||
| Human (hCCR2) | 3.8 nM | [1][5] | |
| Mouse (mCCR2) | 7.8 nM | [1][5] | |
| Rat | 2.7 nM | [1] | |
| Cynomolgus | 6.2 nM | [1] |
Table 2: Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | Murine CCR1 | >1 µM | [1] |
| Murine CCR5 | >3 µM | [1] | |
| Panel of >50 GPCRs, ion channels, and transporters | >1 µM | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 47% | [1][6] |
| Serum Protein Binding (Free Fraction) | Human | 24% | [6] |
| Mouse | 15% | [6] |
Signaling Pathway
This compound acts by competitively inhibiting the binding of CCL2 to the CCR2 receptor, a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. One of the key downstream pathways inhibited by this compound is the Extracellular signal-regulated kinase (ERK) phosphorylation cascade.[2][4]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Radioligand Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of radiolabeled CCL2 to cells expressing CCR2.
-
Cell Line: WEHI-274.1, a murine monocyte cell line endogenously expressing mCCR2.[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Assay Buffer: RPMI 1640 supplemented with 0.1% BSA and 20 mM HEPES.
-
Protocol:
-
Harvest WEHI-274.1 cells and resuspend in assay buffer to a concentration of 5 x 10^6 cells/mL.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells.
-
Immediately add 25 µL of 150 pM 125I-mCCL2 to each well.
-
For non-specific binding control wells, add a high concentration (e.g., 0.3 µM) of unlabeled mCCL2 instead of this compound.
-
Incubate the plate for 30 minutes at room temperature with gentle agitation.
-
Following incubation, harvest the cells onto a filter plate (e.g., GF/C filter plate) using a cell harvester.
-
Wash the filters three times with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of this compound and determine the IC50 value.
-
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Apparatus: 96-well modified Boyden chamber with an 8-µm polycarbonate filter.[4]
-
Cell Line: WEHI-274.1 cells.
-
Chemoattractant: 30 nM murine CCL2 (mCCL2).
-
Protocol:
-
Serum-starve WEHI-274.1 cells for 2-4 hours prior to the assay.
-
Resuspend the cells in RPMI 1640 with 0.1% BSA to a concentration of 5 x 10^6 cells/mL.
-
In the lower wells of the Boyden chamber, add 30 nM mCCL2 in assay medium. For negative control wells, add assay medium only.
-
Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Load 50 µL of the pre-treated cell suspension into the upper chamber of each well.
-
Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the upper chamber. Scrape the non-migrated cells from the top of the filter.
-
Fix and stain the migrated cells on the underside of the filter (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Calculate the percent inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.
-
ERK Phosphorylation Assay
This assay determines the effect of this compound on CCL2-induced ERK phosphorylation.
-
Cell Line: Cells expressing CCR2 (e.g., WEHI-274.1 or a transfected cell line).
-
Stimulant: Murine CCL2 (mCCL2).
-
Detection Method: Western Blot or a plate-based immunoassay (e.g., ELISA or In-Cell Western).
-
Protocol (Western Blot):
-
Seed CCR2-expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulate the cells with an optimal concentration of mCCL2 (e.g., 10 nM) for 5-10 minutes at 37°C.
-
Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
In Vivo Efficacy
This compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including:
-
Delayed-Type Hypersensitivity: Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[2][7]
-
Experimental Autoimmune Encephalomyelitis (EAE): Significant reduction in disease severity in this mouse model of multiple sclerosis.[2][7]
-
Inflammatory Arthritis: Efficacy demonstrated in a rat model of inflammatory arthritis.[2][7]
-
Diabetic Nephropathy: Decreased albuminuria and serum creatinine levels, and reduced macrophage accumulation in the kidneys of a mouse model.[8]
This in vivo activity underscores the therapeutic potential of targeting the CCL2/CCR2 axis with a selective antagonist like this compound for the treatment of chronic inflammatory conditions.
Conclusion
This compound is a well-characterized CCR2 antagonist with potent in vitro activity and demonstrated in vivo efficacy in multiple preclinical models of inflammatory diseases. Its mechanism of action is centered on the competitive inhibition of CCL2 binding to CCR2, leading to the suppression of downstream signaling pathways crucial for inflammatory cell recruitment. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
INCB3344: A Technical Overview of its High-Affinity Binding to CCR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Efficacy: CCR2 Binding Affinity
This compound demonstrates high-affinity binding to both human and murine CCR2. This potent antagonism has been quantified through various in vitro assays, with the resulting data summarized below. The compound's efficacy extends across multiple species, making it a valuable tool for preclinical research.
| Species | Assay Type | Metric | Value (nM) |
| Human | Binding Antagonism | IC50 | 5.1[1][2] |
| Human | Chemotaxis Assay | IC50 | 3.8[1][2] |
| Human | - | Kd | ~5[3] |
| Mouse | Binding Antagonism | IC50 | 9.5[1][2] |
| Mouse | Binding Antagonism | IC50 | 10[4][5][6] |
| Mouse | Chemotaxis Assay | IC50 | 7.8[1][2] |
| Rat | Binding Antagonism | IC50 | 7.3[1] |
| Rat | Chemotaxis Assay | IC50 | 2.7[1] |
| Cynomolgus | Binding Antagonism | IC50 | 16[1] |
| Cynomolgus | Chemotaxis Assay | IC50 | 6.2[1] |
IC50: Half maximal inhibitory concentration. The concentration of an inhibitor that causes a 50% reduction in the response of interest. Kd: Dissociation constant. A measure of the affinity between a ligand and a receptor. A lower Kd indicates a higher affinity.
Mechanism of Action
This compound functions as a competitive antagonist of CCR2.[3] It effectively blocks the binding of the primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, to the receptor.[3] This inhibition is rapid and reversible.[3] By preventing CCL2-CCR2 interaction, this compound disrupts the downstream signaling cascades that mediate the recruitment of monocytes and macrophages to sites of inflammation.[4] This targeted action makes it a subject of investigation for various inflammatory and autoimmune diseases.[4][5][6]
Experimental Protocols
The binding affinity and functional inhibition of this compound have been determined using a variety of established experimental protocols.
Whole-Cell Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound to CCR2. A murine monocyte cell line, WEHI-274.1, which endogenously expresses CCR2, is often utilized.[1] The protocol involves the following key steps:
-
Cell Preparation: WEHI-274.1 cells are cultured and harvested.
-
Competition Binding: The cells are incubated with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-mCCL2) and varying concentrations of this compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of this compound, which represents the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled CCL2.
Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Cell Preparation: CCR2-expressing cells (e.g., human monocytes or a cell line) are prepared and labeled with a fluorescent dye.
-
Chemotaxis Chamber Setup: A chemotaxis chamber, such as a Boyden chamber, is used. The lower chamber is filled with a medium containing CCL2, while the upper chamber contains the labeled cells and varying concentrations of this compound.
-
Incubation: The chamber is incubated to allow cell migration through a porous membrane separating the two chambers.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by fluorescence measurement.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell migration.
ERK Phosphorylation Assay
This assay measures the inhibition of downstream signaling events following CCR2 activation.
-
Cell Stimulation: CCR2-expressing cells are pre-incubated with different concentrations of this compound before being stimulated with CCL2.
-
Cell Lysis: After a short incubation period, the cells are lysed to release their intracellular proteins.
-
Western Blotting or ELISA: The cell lysates are analyzed by Western blotting or ELISA to detect the levels of phosphorylated ERK (pERK), a key downstream signaling molecule.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits CCL2-induced ERK phosphorylation by 50%.
Visualizing the Molecular Interactions
To better understand the biological context of this compound's activity, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.
Caption: The CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the binding affinity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR | TargetMol [targetmol.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
INCB3344 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound in preclinical research. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.
Core Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound across various species and assay formats.
Table 1: In Vitro Potency of this compound in Binding and Functional Assays
| Species | Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Human | Binding Antagonism | hCCR2 | - | 5.1 | [1][2][3][4] |
| Human | Chemotaxis Antagonism | hCCR2 | - | 3.8 | [1][2][3][4] |
| Murine | Binding Antagonism | mCCR2 | - | 9.5 | [1][2][3][4] |
| Murine | Binding Antagonism | mCCR2 | WEHI-274.1 monocytes | 10 | [2] |
| Murine | Chemotaxis Antagonism | mCCR2 | - | 7.8 | [1][2][3][4] |
| Rat | Binding Antagonism | rCCR2 | - | 7.3 | [2] |
| Rat | Chemotaxis Antagonism | rCCR2 | - | 2.7 | [2] |
| Cynomolgus | Binding Antagonism | cCCR2 | - | 16 | [2] |
| Cynomolgus | Chemotaxis Antagonism | cCCR2 | - | 6.2 | [2] |
Table 2: Selectivity Profile of this compound
| Target | Species | Assay Type | IC50 | Reference |
| CCR1 | Murine | - | >1 µM | [2] |
| CCR5 | Murine | - | >3 µM | [2] |
| Panel of >50 ion channels, transporters, and other GPCRs | Human | - | >1 µM | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a chemotaxis assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be optimized for specific experimental conditions.
CCR2 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the CCR2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human or murine CCR2.
-
Radioligand: [¹²⁵I]-CCL2 (PerkinElmer or equivalent).
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore).
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-CCL2 (at a final concentration close to its Kd), and 100 µL of cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM), 50 µL of [¹²⁵I]-CCL2, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [¹²⁵I]-CCL2, and 100 µL of cell membrane suspension.
-
-
Incubation: Seal the plate and incubate for 90-120 minutes at room temperature with gentle agitation.
-
Filtration: Transfer the contents of the wells to the filter plate and wash rapidly with ice-cold wash buffer using a vacuum manifold.
-
Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
Objective: To assess the functional ability of this compound to inhibit CCL2-induced cell migration.
Materials:
-
Cells: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Chemoattractant: Recombinant human or murine CCL2.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: Polycarbonate membrane inserts (e.g., 5 µm pore size for monocytes).
-
24-well Plates.
-
Staining/Quantification Reagents: Calcein-AM or other suitable cell staining dye.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., EC80) to the lower chambers of the 24-well plate.
-
Add assay medium without CCL2 to the negative control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with Calcein-AM and measuring the fluorescence in the bottom well.
-
-
Data Analysis: Calculate the percentage of inhibition of CCL2-induced migration for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on CCL2-induced phosphorylation of ERK1/2.
Materials:
-
Cells: CCR2-expressing cell line.
-
Stimulant: Recombinant human or murine CCL2.
-
Test Compound: this compound.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE Gels and Western Blotting Equipment.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with CCL2 (at a pre-determined optimal concentration) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each this compound concentration.
-
References
INCB3344: An In-Depth Technical Guide to its In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and pharmacological characterization of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information is compiled from publicly available research and presented to assist researchers and drug development professionals in understanding the preclinical profile of this compound.
Core Efficacy: Potency and Selectivity
This compound demonstrates nanomolar potency against CCR2 across multiple species. Its efficacy has been primarily characterized through radioligand binding assays, which measure the ability of the compound to displace the natural ligand (CCL2/MCP-1) from the receptor, and functional assays such as chemotaxis and signal transduction inhibition.
Quantitative Potency Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound in key in vitro assays.
Table 1: this compound Potency in CCR2 Binding Assays
| Target Species | Assay Type | Cell Line | IC50 (nM) |
| Human (hCCR2) | Whole Cell Binding | - | 5.1[1][2] |
| Mouse (mCCR2) | Whole Cell Binding | WEHI-274.1 | 9.5[1][2] |
| Mouse (mCCR2) | Whole Cell Binding | Mouse Monocytes | 10[3][4][5][6][7][8] |
| Rat | Whole Cell Binding | - | 7.3[1] |
| Cynomolgus | Whole Cell Binding | - | 16[1] |
Table 2: this compound Potency in Functional Assays
| Functional Assay | Target Species | Cell Line/System | IC50 (nM) |
| Chemotaxis | Human (hCCR2) | - | 3.8[1][2] |
| Chemotaxis | Mouse (mCCR2) | - | 7.8[1][2] |
| Chemotaxis | Rat | - | 2.7[1] |
| Chemotaxis | Cynomolgus | - | 6.2[1] |
| ERK Phosphorylation | Mouse (mCCR2) | - | 3-10[6] |
Selectivity Profile
This compound exhibits high selectivity for CCR2 over other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[3][4][5][6]
Table 3: this compound Selectivity against Homologous Chemokine Receptors
| Target Receptor | Species | Assay Type | IC50 |
| CCR1 | Murine | - | >1 µM[1] |
| CCR5 | Murine | Competition Binding | >3 µM[1][6] |
Mechanism of Action: CCR2 Signaling Pathway
This compound acts as an antagonist at the CCR2 receptor. The binding of the natural ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), to CCR2 on the surface of cells like monocytes initiates a signaling cascade. This cascade is crucial for cell migration and inflammatory responses. By blocking this interaction, this compound prevents the downstream signaling events that lead to monocyte and macrophage recruitment to inflammatory sites.[9] The binding of this compound to human CCR2 is characterized as rapid and reversible, and it acts competitively against CCL2.[9]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are synthesized from published literature.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled CCL2 ligand for binding to the CCR2 receptor expressed on whole cells.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1, endogenously expressing mCCR2.[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: High concentration of unlabeled CCL2.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell suspension, 125I-mCCL2, and serial dilutions of this compound. For determining non-specific binding, a separate set of wells will contain a high concentration of unlabeled CCL2 instead of the test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration over a filter plate, followed by washing with cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the directed migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Apparatus: Transwell migration chambers (e.g., 96-well format).
-
Detection: Cell viability dye (e.g., Calcein-AM) and a fluorescence plate reader.
Procedure:
-
Cell Preparation: Pre-incubate cells with various concentrations of this compound or vehicle control.
-
Assay Setup: Add hCCL2 to the lower chambers of the Transwell plate. Place the cell suspension in the upper chamber (the insert).
-
Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes at 37°C) to allow for cell migration through the porous membrane of the insert towards the chemoattractant.
-
Cell Quantification: Remove non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by using a fluorescent dye and measuring the signal with a plate reader.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
ERK Phosphorylation Assay
This assay assesses the ability of this compound to block CCL2-induced intracellular signaling by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream component of the CCR2 pathway.
Materials:
-
Cells: CCR2-expressing cells.
-
Stimulant: CCL2.
-
Test Compound: this compound.
-
Lysis Buffer: To extract cellular proteins.
-
Detection Reagents: Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP for ELISA or a fluorophore for Western blot).
-
Instrumentation: ELISA plate reader, Western blot imaging system, or flow cytometer.
Procedure:
-
Cell Culture and Starvation: Culture cells to confluence and then serum-starve them to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with an EC80 concentration of CCL2 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular proteins.
-
Detection: Quantify the levels of p-ERK and total ERK in the cell lysates using a suitable method such as a cell-based ELISA or Western blotting.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage inhibition of CCL2-induced phosphorylation by this compound and determine the IC50 value.
Conclusion
This compound is a highly potent and selective CCR2 antagonist with low nanomolar activity in both binding and functional in vitro assays across multiple species. Its well-characterized mechanism of action, involving the competitive inhibition of the CCL2/CCR2 signaling axis, makes it a valuable tool for preclinical research into the role of CCR2 in inflammatory diseases. The detailed protocols and summarized data provided in this guide serve as a foundational resource for scientists investigating CCR2-mediated pathologies and the therapeutic potential of its antagonists.
References
- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CCR | TargetMol [targetmol.com]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
INCB3344: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), is a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in a wide range of pathological conditions, including inflammatory diseases, autoimmune disorders, and cancer. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data and detailed experimental protocols. By blocking the CCL2/CCR2 axis, this compound effectively modulates key intracellular signaling cascades, leading to the inhibition of inflammatory cell migration and other cellular responses.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Target | Cell Line | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | - | 5.1[1][2] |
| Murine | mCCR2 | WEHI-274.1 | 9.5 - 10 ± 5[1][3] | |
| Rat | rCCR2 | - | 7.3[1] | |
| Cynomolgus | cCCR2 | - | 16[1] | |
| Chemotaxis Antagonism | Human | hCCR2 | - | 3.8[1][2][3] |
| Murine | mCCR2 | - | 7.8[1][2][3] | |
| Rat | rCCR2 | - | 2.7[1] | |
| Cynomolgus | cCCR2 | - | 6.2[1] | |
| ERK Phosphorylation Inhibition | Murine | mCCR2 | WEHI-274.1 | 3 - 10[4] |
Table 2: Selectivity Profile of this compound
| Target | Species | IC50 |
| CCR1 | Murine | >1 µM[1] |
| CCR5 | Murine | >3 µM[1] |
| Panel of >50 ion channels, transporters, and other GPCRs | - | >1 µM[1] |
Downstream Signaling Pathways Modulated by this compound
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This compound, by acting as a CCR2 antagonist, effectively blocks these downstream pathways. The primary signaling cascades affected are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial downstream effector of CCR2 activation. This pathway is centrally involved in cell proliferation, differentiation, and survival. This compound has been shown to potently inhibit CCL2-mediated ERK phosphorylation with an IC50 value in the range of 3-10 nM in murine monocytic cells.[4] This inhibition is a key mechanism through which this compound exerts its anti-inflammatory and anti-proliferative effects.
JAK/STAT Pathway
PI3K/Akt Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Activation of CCR2 by CCL2 leads to the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt (p-Akt) subsequently phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. Similar to the JAK/STAT pathway, direct IC50 values for this compound on Akt phosphorylation are not widely published, but its mechanism as a CCR2 antagonist implies inhibition of this pathway.
Experimental Protocols
Detailed methodologies for key experiments to characterize the downstream signaling effects of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCR2 receptor.
Figure 2: Experimental workflow for a radioligand binding assay.
Methodology:
-
Cell Preparation: Culture a cell line endogenously expressing CCR2, such as the murine monocytic cell line WEHI-274.1. Harvest the cells and resuspend them in a suitable assay buffer (e.g., RPMI 1640 with 1% BSA) to a concentration of approximately 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the cell suspension, the diluted this compound or vehicle control, and a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-mCCL2).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Transfer the contents of each well to a filter plate (e.g., glass fiber filter) and wash with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
Figure 3: Experimental workflow for a chemotaxis assay.
Methodology:
-
Cell Preparation: Use a CCR2-expressing cell line (e.g., human monocytic cell line THP-1) or primary monocytes. Resuspend the cells in a serum-free assay medium.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: In a Boyden chamber or a transwell plate with a porous membrane (e.g., 5 µm pore size), add the chemoattractant CCL2 to the lower wells.
-
Cell Migration: Add the pre-treated cell suspension to the upper chamber of each well.
-
Incubation: Incubate the plate for a period that allows for optimal cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope or quantify the stained cells by measuring absorbance after elution.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound and determine the IC50 value.
Calcium Flux Assay
This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.
Figure 4: Experimental workflow for a calcium flux assay.
Methodology:
-
Cell Preparation and Dye Loading: Culture CCR2-expressing cells (e.g., THP-1 or a stable cell line). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer. Add varying concentrations of this compound to the cells and incubate for a specified pre-incubation time.
-
Assay Performance: Place the cell plate in a fluorescence plate reader with kinetic reading capabilities.
-
Stimulation and Measurement: Establish a baseline fluorescence reading. Inject a solution of CCL2 into the wells to stimulate the cells. Immediately begin recording the fluorescence intensity at short intervals to capture the kinetics of the calcium flux.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Phosphorylated Signaling Proteins (p-ERK, p-STAT3)
This assay is used to quantify the inhibitory effect of this compound on the phosphorylation of downstream signaling proteins.
Figure 5: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Culture CCR2-expressing cells and serum-starve them to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for a designated time. Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK or anti-phospho-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total ERK or total STAT3) and a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent and selective CCR2 antagonist that effectively inhibits the downstream signaling pathways mediated by the CCL2/CCR2 axis. Its ability to block key signaling cascades, including the MAPK/ERK, JAK/STAT, and PI3K/Akt pathways, translates to the inhibition of crucial cellular functions such as chemotaxis, proliferation, and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the CCL2/CCR2 pathway with inhibitors like this compound.
References
The Role of INCB3344 in Monocyte Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte chemotaxis, the directed migration of monocytes to sites of inflammation, is a critical process in both innate and adaptive immunity. This process is tightly regulated by a class of signaling molecules known as chemokines and their corresponding receptors. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), represent a pivotal axis in the recruitment of monocytes from the bone marrow to peripheral tissues. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.
INCB3344 is a potent and selective small-molecule antagonist of the CCR2 receptor.[1][2] By competitively inhibiting the binding of CCL2 to CCR2, this compound effectively blocks the downstream signaling cascades that lead to monocyte chemotaxis.[3][4] This technical guide provides an in-depth overview of the role of this compound in monocyte chemotaxis, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial for directional cell movement. Upon ligand binding, CCR2 couples to inhibitory G proteins (Gαi), leading to the activation of downstream effector pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[4] The activation of these pathways culminates in cytoskeletal rearrangements, integrin activation, and ultimately, the chemotaxis of monocytes towards the CCL2 gradient.
This compound functions as a competitive antagonist at the CCR2 receptor.[3] It binds to the receptor with high affinity, thereby preventing the binding of CCL2 and other cognate ligands. This blockade of ligand binding abrogates the initiation of the downstream signaling cascade, effectively inhibiting ERK phosphorylation and subsequent monocyte migration.[2][4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across multiple species using in vitro binding and functional assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target Species | Assay Type | Cell Line/Preparation | Radioligand | IC50 (nM) |
| Human | Whole Cell Binding | hCCR2-expressing cells | [¹²⁵I]-CCL2 | 5.1[5][6] |
| Mouse | Whole Cell Binding | WEHI-274.1 (murine monocytes) | [¹²⁵I]-mCCL2 | 9.5[5][6] |
| Rat | Not specified | Not specified | Not specified | 7.3[5] |
| Cynomolgus Monkey | Not specified | Not specified | Not specified | 16[5] |
Table 2: In Vitro Functional Activity of this compound (Chemotaxis Inhibition)
| Target Species | Assay Type | Cell Type | Chemoattractant | IC50 (nM) |
| Human | Chemotaxis Assay | hCCR2-expressing cells | CCL2 | 3.8[5][6] |
| Mouse | Chemotaxis Assay | WEHI-274.1 (murine monocytes) | mCCL2 | 7.8[5][6] |
| Rat | Chemotaxis Assay | Not specified | Not specified | 2.7[5] |
| Cynomolgus Monkey | Chemotaxis Assay | Not specified | Not specified | 6.2[5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Monocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of monocytes towards a CCL2 gradient.
Materials:
-
Monocytic cells (e.g., human primary monocytes, THP-1 cell line, or murine WEHI-274.1 cells)
-
Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Recombinant human or murine CCL2
-
This compound
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell viability reagent
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture monocytic cells to a density of approximately 1 x 10⁶ cells/mL.
-
For primary human monocytes, isolate from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.
-
Harvest cells and resuspend in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of chemotaxis medium containing various concentrations of CCL2 (a typical concentration for inducing chemotaxis is 10-100 ng/mL). Include a negative control well with medium only.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type used.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:
-
Fluorescence-based methods: If cells were pre-labeled with a fluorescent dye, read the fluorescence in the lower well using a plate reader. Alternatively, lyse the cells in the lower chamber and quantify the released fluorescent dye.
-
Cell counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
Whole-Cell Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells expressing CCR2 (e.g., WEHI-274.1 cells or a transfected cell line)
-
Radioligand: [¹²⁵I]-labeled CCL2 (human or murine)
-
Unlabeled CCL2 (for determining non-specific binding)
-
This compound
-
Binding buffer: RPMI 1640 with 0.1% BSA and 20 mM HEPES
-
Wash buffer: Cold PBS
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to an appropriate density.
-
Harvest cells and resuspend in binding buffer at a concentration of 5 x 10⁵ cells per 50 µL.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).
-
Competition: 25 µL of serially diluted this compound.
-
-
Add 25 µL of [¹²⁵I]-CCL2 to all wells (final concentration typically around 150 pM).
-
Add 50 µL of the cell suspension to all wells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Transfer the contents of the assay plate to a pre-wetted filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Determine the amount of bound radioactivity in each well using a gamma counter.
-
ERK Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on the CCL2-induced phosphorylation of ERK, a key downstream signaling event.
Materials:
-
Monocytic cells expressing CCR2
-
Recombinant CCL2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate monocytic cells and starve them of serum for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with CCL2 (e.g., 50 ng/mL) for a short period (typically 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for a monocyte chemotaxis assay.
Caption: Workflow for a whole-cell radioligand binding assay.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its ability to effectively inhibit CCL2-mediated monocyte chemotaxis makes it an invaluable tool for researchers investigating the role of the CCL2/CCR2 axis in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of targeting this critical inflammatory pathway.
References
- 1. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
INCB3344: A Technical Guide to Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides an in-depth technical overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is intended to guide researchers and drug development professionals in leveraging this tool compound for target validation and preclinical studies in various disease models.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor, CCR2.[1] This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By blocking this signaling axis, this compound effectively mitigates inflammatory responses driven by these immune cells.[2][3][4][5] The binding of this compound to CCR2 is rapid and reversible.[1]
Quantitative Pharmacological Data
The preclinical efficacy of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Potency and Selectivity
| Parameter | Species | IC50 Value | Assay Type | Reference |
| Binding Antagonism | Human (hCCR2) | 5.1 nM | Whole-cell binding | [6][7][8] |
| Murine (mCCR2) | 9.5 nM - 10 nM | Whole-cell binding | [2][5][6][7][8][9] | |
| Rat | 7.3 nM | Whole-cell binding | [6][10] | |
| Cynomolgus | 16 nM | Whole-cell binding | [6][10] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM | Chemotaxis assay | [6][10][7][8] |
| Murine (mCCR2) | 7.8 nM | Chemotaxis assay | [6][10][7][8] | |
| Rat | 2.7 nM | Chemotaxis assay | [10] | |
| Cynomolgus | 6.2 nM | Chemotaxis assay | [10] | |
| ERK Phosphorylation | Murine (mCCR2) | 3 - 10 nM | ERK phosphorylation assay | [11] |
| Selectivity | Other GPCRs | >100-fold selective for CCR2 | Panel of G protein-coupled receptors | [2][5] |
| Murine CCR1 | >1 µM | Receptor binding | [6] | |
| Murine CCR5 | >3 µM | Receptor binding | [6] |
Pharmacokinetic Properties
| Parameter | Species | Value | Dosing | Reference |
| Oral Bioavailability | Murine | 47% | 10 mg/kg or 30 mg/kg | [5][6][8] |
| Serum Protein Binding | Human | 24% (free fraction) | N/A | [8][12] |
| Murine | 15% (free fraction) | N/A | [8][12] |
Signaling Pathway and Experimental Workflows
CCL2-CCR2 Signaling Pathway
The following diagram illustrates the CCL2-CCR2 signaling pathway and the mechanism of inhibition by this compound.
Caption: CCL2-CCR2 signaling and this compound inhibition.
Experimental Workflow: In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro characterization.
Detailed Experimental Protocols
Whole-Cell Receptor Binding Assay
This protocol is adapted from studies characterizing the binding affinity of this compound to CCR2.[11]
-
Cell Culture: WEHI-274.1, a murine monocytic cell line endogenously expressing CCR2, is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.[11]
-
Assay Buffer: The binding buffer consists of RPMI 1640, 0.1% BSA, and 20 mM HEPES.[11]
-
Assay Procedure:
-
Harvest and resuspend WEHI-274.1 cells in the assay buffer to a concentration of 5x10^5 cells per well.[11]
-
Add serial dilutions of this compound to the cells.
-
Immediately add 150 pM of 125I-labeled murine CCL2 (mCCL2).[11]
-
For non-specific binding control, add a high concentration (0.3 µM) of unlabeled mCCL2.[11]
-
Incubate the mixture for 30 minutes at room temperature.[11]
-
Harvest the cells onto 1.2-µM polyvinylidene difluoride filters and wash to remove unbound radioligand.[11]
-
Air-dry the filters and measure the bound radioactivity using a gamma counter.[11]
-
-
Data Analysis: Calculate the concentration of this compound required to inhibit 50% of specific binding (IC50) by subtracting non-specific binding from total binding. Specific binding typically accounts for 97% of the total binding.[11]
Chemotaxis Assay
This protocol describes the assessment of this compound's ability to inhibit CCL2-induced cell migration.[2][11]
-
Cell Preparation: Use WEHI-274.1 cells, washing and resuspending them in chemotaxis buffer.
-
Assay Setup:
-
Use a chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
Place a solution containing mCCL2 (e.g., 30 nM) in the lower chamber.[11]
-
Add WEHI-274.1 cells pre-incubated with varying concentrations of this compound to the upper chamber.
-
-
Incubation: Incubate the chamber for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Determine the IC50 value for the inhibition of chemotaxis by plotting the percentage of inhibition against the concentration of this compound.
ERK Phosphorylation Assay
This protocol outlines the procedure to measure the inhibition of CCL2-mediated ERK phosphorylation by this compound.[1][2][11]
-
Cell Stimulation:
-
Starve WEHI-274.1 cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 6 minutes).[11]
-
Stimulate the cells with mCCL2 for a predetermined time (e.g., 5-10 minutes) to induce ERK phosphorylation.
-
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Calculate the IC50 for the inhibition of ERK phosphorylation.
-
Preclinical Disease Model Applications
This compound has demonstrated therapeutic potential in a range of preclinical animal models, primarily those with a strong inflammatory component.
Inflammatory Disease Models
-
Delayed-Type Hypersensitivity (DTH): this compound treatment resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation in a mouse model of DTH.[2][3][4][5]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[2][3]
-
Inflammatory Arthritis: this compound was shown to be effective in a rat model of inflammatory arthritis.[2][3] In a murine collagen-induced arthritis (CIA) model, CCR2 inhibition was shown to reduce the homing of osteoclast progenitors to the affected bone, thus suppressing osteoclast activity.[13]
Diabetic Nephropathy
In rodent models of diabetic nephropathy, this compound has shown significant renoprotective effects.
-
db/db Mice: Administration of this compound for 8 weeks in db/db mice, a model for type 2 diabetes, led to a decrease in albuminuria and serum creatinine levels.[14][15] Mechanistically, this compound reduced the abundance of bone marrow-derived macrophages (BM-Mφ) in the kidneys, decreased the expression of Toll-like receptor 9 (TLR9), and lowered TNF-α production by BM-Mφs.[14][15] It also reduced reactive oxygen species (ROS) production by resident macrophages.[14][15]
-
Streptozotocin (STZ)-induced Diabetic Mice: In this model of type 1 diabetes, this compound treatment also decreased albuminuria and serum creatinine, improved mesangial proliferation, and reduced macrophage infiltration and pro-inflammatory cytokine production.[16]
Logical Relationship: this compound in Diabetic Nephropathy
The following diagram illustrates the proposed mechanism of action of this compound in the context of diabetic nephropathy.
Caption: Proposed mechanism of this compound in diabetic nephropathy.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated preclinical efficacy in a variety of inflammatory disease models. Its favorable pharmacokinetic profile in rodents makes it an excellent tool for in vivo studies aimed at understanding the role of the CCL2-CCR2 axis in disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute preclinical studies utilizing this compound.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, this compound [ouci.dntb.gov.ua]
- 10. This compound | CCR | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
INCB3344: A Potent CCR2 Antagonist for Modulating Macrophage Recruitment in Inflammatory Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action in inhibiting macrophage recruitment, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in the investigation and potential therapeutic application of CCR2 antagonists in inflammatory and autoimmune diseases.
Introduction
The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the mobilization of monocytes from the bone marrow and their subsequent migration into tissues, where they differentiate into macrophages.[1][2] Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[3][4][5] Consequently, antagonism of CCR2 represents a compelling therapeutic strategy to mitigate the pathological inflammation driven by excessive macrophage accumulation.
This compound has emerged as a well-characterized, potent, and selective CCR2 antagonist with activity against both human and rodent receptors, making it a valuable tool for preclinical research.[1][2][3] This document summarizes the key in vitro and in vivo data for this compound, details the experimental methodologies used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis
This compound exerts its pharmacological effect by competitively binding to CCR2, thereby preventing the binding of its cognate ligand CCL2.[1] This interaction blocks the downstream signaling cascade that ultimately leads to monocyte chemotaxis and recruitment.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC50 Value | Reference |
| CCL2 Binding Inhibition | Human | 5.1 nM | [6] |
| Mouse | 9.5 nM (10 nM) | [3][6] | |
| Rat | 7.3 nM | [6] | |
| Cynomolgus | 16 nM | [6] | |
| Chemotaxis Inhibition | Human | 3.8 nM | [6] |
| Mouse | 7.8 nM (10 nM) | [6][7] | |
| Rat | 2.7 nM | [6] | |
| Cynomolgus | 6.2 nM | [6] | |
| ERK Phosphorylation Inhibition | Mouse | 3-10 nM | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Thioglycolate-Induced Peritonitis
| Dose (Oral) | Inhibition of Monocyte Influx | Reference |
| 30 mg/kg BID | 36% | [7] |
| 60 mg/kg BID | 55% | [7] |
| 100 mg/kg BID | 73% | [7] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 47% | [2][6] |
| AUC (10 mg/kg oral dose in CD-1 mice) | 2664 nMh | [6] |
| AUC (10 mg/kg oral dose in Balb/c mice) | 3888 nMh | [6] |
| Half-life (intravenous administration) | 1 hour | [6] |
Experimental Protocols
In Vitro Assays
This protocol describes the methodology to determine the ability of this compound to inhibit the binding of radiolabeled CCL2 to CCR2-expressing cells.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
INCB3344: A Comprehensive Technical Review of a Potent and Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB3344 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides an in-depth technical review of the scientific literature on this compound, encompassing its pharmacological profile, mechanism of action, and preclinical efficacy in various inflammatory disease models. Quantitative data from in vitro and in vivo studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. While a promising preclinical candidate, the clinical development of this compound was halted due to moderate hERG activity. This review serves as a comprehensive resource for researchers in the field of chemokine receptor antagonism and inflammatory disease.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, CCR2 has emerged as an attractive therapeutic target for the development of novel anti-inflammatory agents. This compound was developed as a potent and selective antagonist of CCR2, demonstrating high affinity for both human and rodent receptors, which facilitated its evaluation in various preclinical models.
Mechanism of Action
This compound is a non-competitive antagonist of the CCR2 receptor.[1] It inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling cascade that leads to monocyte and macrophage chemotaxis.[2][3] Key downstream events inhibited by this compound include ERK phosphorylation, a critical step in the MAP kinase signaling pathway that is activated upon CCL2 binding to CCR2.[2]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various binding and functional assays across multiple species.
Quantitative Data
| Assay Type | Species | Target | Cell Line | IC50 (nM) | Reference(s) |
| Binding Antagonism | Human | hCCR2 | - | 5.1 | [4] |
| Murine | mCCR2 | - | 9.5 | [4] | |
| Murine | mCCR2 | WEHI-274.1 | 10 | [2] | |
| Rat | rCCR2 | - | 7.3 | [4] | |
| Cynomolgus | cCCR2 | - | 16 | [4] | |
| Chemotaxis Antagonism | Human | hCCR2 | - | 3.8 | [4] |
| Murine | mCCR2 | - | 7.8 | [4] | |
| Rat | rCCR2 | - | 2.7 | [4] | |
| Cynomolgus | cCCR2 | - | 6.2 | [4] |
| Selectivity Profile (Murine) | IC50 | Reference(s) |
| CCR1 | >1 µM | [4] |
| CCR5 | >3 µM | [4] |
| Panel of >50 Ion Channels, Transporters, and other GPCRs | >1 µM | [4] |
Experimental Protocols
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Assay Procedure:
-
WEHI-274.1 cells are incubated with varying concentrations of this compound.
-
125I-mCCL2 is added to the cell suspension.
-
The mixture is incubated to allow for competitive binding.
-
The cells are then harvested on a filter plate, and the amount of bound radioactivity is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2 is determined as the IC50 value.
-
This functional assay assesses the ability of this compound to block CCL2-induced cell migration.
-
Cells: CCR2-expressing cells (e.g., monocytes or a CCR2-transfected cell line).
-
Chemoattractant: Recombinant CCL2.
-
Assay Procedure:
-
A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.
-
The lower chamber is filled with media containing CCL2.
-
CCR2-expressing cells, pre-incubated with various concentrations of this compound, are placed in the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the CCL2 gradient.
-
The number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell migration.
-
This assay measures the inhibition of a key downstream signaling event following CCR2 activation.
-
Cells: CCR2-expressing cells.
-
Stimulant: Recombinant CCL2.
-
Assay Procedure:
-
Cells are pre-treated with different concentrations of this compound.
-
The cells are then stimulated with CCL2 for a short period.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the CCL2-induced ERK phosphorylation.
-
In Vivo Pharmacology and Efficacy
This compound has demonstrated efficacy in several rodent models of inflammatory diseases.
Quantitative Data
| Disease Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Thioglycolate-Induced Peritonitis | Mouse | 30, 60, 100 mg/kg BID (oral) | Dose-dependent inhibition of monocyte influx by 36%, 55%, and 73%, respectively. | [5] |
| Diabetic Nephropathy | Mouse (db/db) | Not specified, administered for 8 weeks | Decreased albuminuria and serum creatinine levels. | [6][7][8] |
| Delayed-Type Hypersensitivity | Mouse | Not specified | Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation. | [2][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | "Therapeutic dosing" | Significantly reduced disease severity. | [2][3] |
| Inflammatory Arthritis | Rat | "Therapeutic dosing" | Significantly reduced disease severity. | [2][3] |
Experimental Protocols
This model assesses the effect of a compound on acute inflammatory cell recruitment.
-
Animal Model: Female BALB/c mice.
-
Induction Agent: Intraperitoneal (i.p.) injection of thioglycollate broth.
-
Treatment: Oral administration of this compound or vehicle twice daily (BID).
-
Endpoint Analysis: Peritoneal lavage is performed to collect inflammatory cells. The total number of cells and the differential count of macrophages and neutrophils are determined.
This model evaluates the therapeutic potential of a compound in a chronic kidney disease setting.
-
Animal Model: db/db mice, a model of type 2 diabetes.
-
Treatment: this compound administered for 8 weeks.
-
Endpoint Analysis: Measurement of urinary albumin excretion and serum creatinine levels as indicators of kidney function and damage. Histological analysis of kidney tissue can also be performed to assess macrophage infiltration and glomerular injury.
Pharmacokinetics and Safety
Pharmacokinetics
This compound exhibits good oral bioavailability in rodents. In mice, an oral dose of 10 mg/kg resulted in an AUC of 2664 nM*h, with an oral bioavailability of 47%.[4] The compound has a free fraction of 24% in human serum and 15% in mouse serum.[4]
Safety and Clinical Development
The clinical development of this compound was discontinued due to moderate activity against the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC50 of 13 µM as determined by a dofetilide binding assay.[4] hERG inhibition is associated with a risk of cardiac arrhythmias, and this finding rendered this compound unsuitable as a clinical candidate.
Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Chemotaxis Assay
Caption: Workflow for the in vitro chemotaxis assay.
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated preclinical efficacy in a variety of inflammatory disease models. Its cross-reactivity with both human and rodent CCR2 made it a valuable tool for target validation. The detailed in vitro and in vivo data presented in this review highlight the potential of CCR2 antagonism as a therapeutic strategy for inflammatory conditions. However, the off-target hERG activity of this compound precluded its advancement into clinical trials. This case underscores the critical importance of early safety profiling in the drug discovery and development process. The extensive preclinical characterization of this compound, as summarized in this document, remains a valuable resource for the ongoing development of second-generation CCR2 antagonists with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
INCB3344: Application Notes and Experimental Protocols for a Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a critical role in the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in the tumor microenvironment where it can promote tumor progression.[4] this compound has demonstrated efficacy in various preclinical models of inflammatory diseases, making it a valuable tool for studying the role of the CCL2/CCR2 axis in pathological processes.[2][3] These application notes provide detailed protocols for in vitro and in vivo experimental procedures to evaluate the activity of this compound.
Mechanism of Action
This compound is a non-competitive antagonist that binds to a distinct site on the CCR2 receptor, thereby inhibiting the binding of CCL2 and subsequent downstream signaling events.[5] This blockade of CCL2-induced signaling effectively inhibits the chemotaxis of CCR2-expressing cells, such as monocytes and macrophages.[2][5] The binding of this compound to CCR2 is rapid and reversible.[5]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Assay Type | Species | Target | IC50 |
| Binding Antagonism | Human | CCR2 | 5.1 nM[1] |
| Mouse | CCR2 | 9.5 nM[1] | |
| Chemotaxis Antagonism | Human | CCR2 | 3.8 nM[1] |
| Mouse | CCR2 | 7.8 nM[1] | |
| ERK Phosphorylation | Mouse | CCR2 | 3-10 nM |
This compound demonstrates high selectivity for CCR2, with IC50 values greater than 1 µM for a panel of over 50 other G protein-coupled receptors, ion channels, and transporters.[1]
Pharmacokinetic Profile of this compound in Rodents
| Species | Oral Bioavailability | Half-life (t1/2) |
| Mouse | 47%[1] | ~1 hour (IV) |
| Rat | Good systemic exposure | Not specified |
Signaling Pathway
The binding of CCL2 to CCR2 initiates a signaling cascade that is crucial for monocyte and macrophage migration to inflammatory sites. This compound acts as an antagonist to this pathway.
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity of this compound to the CCR2 receptor.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
[125I]-CCL2 (radioligand)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (Binding buffer without BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare membranes from CCR2-expressing cells.
-
In a 96-well plate, add 50 µL of binding buffer containing various concentrations of this compound.
-
Add 50 µL of [125I]-CCL2 to each well at a final concentration of ~0.1 nM.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate for 60 minutes at room temperature.
-
Harvest the membranes by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Objective: To evaluate the functional inhibitory activity of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., WEHI-274.1 murine monocyte cell line)
-
Recombinant CCL2
-
This compound
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Cell stain (e.g., Calcein AM or DAPI)
-
Fluorescence plate reader or microscope
Procedure:
-
Starve CCR2-expressing cells in serum-free medium for 2-4 hours.
-
Resuspend cells in chemotaxis medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of chemotaxis medium containing CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Quantify the number of migrated cells by fluorescence measurement or cell counting under a microscope.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound.
Objective: To assess the effect of this compound on CCL2-induced ERK phosphorylation.
Materials:
-
CCR2-expressing cells
-
Recombinant CCL2
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Serum-starve CCR2-expressing cells overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate cells with CCL2 (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities to determine the ratio of phospho-ERK to total-ERK.
In Vivo Models
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.
Materials:
-
BALB/c mice
-
Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0): Sensitize mice by subcutaneous injection at the base of the tail with an emulsion of KLH in CFA.
-
Treatment: Administer this compound (e.g., 30-100 mg/kg, orally) or vehicle daily, starting on the day of sensitization or just before the challenge.
-
Challenge (Day 5-7): Elicit the DTH response by injecting KLH in saline into one ear pinna. Inject saline alone into the contralateral ear as a control.
-
Measurement (24-48 hours post-challenge): Measure the ear swelling in both ears using calipers. The difference in thickness between the KLH-injected and saline-injected ears represents the DTH response.
-
Analysis: Compare the DTH response in the this compound-treated group to the vehicle-treated group.
Objective: To assess the therapeutic potential of this compound in a model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle control
-
Clinical scoring system for EAE
Procedure:
-
Induction (Day 0): Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on Day 0 and Day 2.
-
Treatment: Begin oral administration of this compound (e.g., 30 mg/kg, twice daily) or vehicle at the onset of clinical signs or prophylactically.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score according to a standardized scale (0-5).
-
Analysis: Compare the mean clinical scores and disease incidence between the this compound-treated and vehicle-treated groups.
Objective: To evaluate the anti-arthritic effects of this compound in a model of rheumatoid arthritis.
Materials:
-
Lewis rats
-
Bovine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
-
Calipers for measuring paw thickness
-
Arthritis scoring system
Procedure:
-
Primary Immunization (Day 0): Immunize rats with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen in IFA.
-
Booster Immunization (Day 7): Administer a booster injection of collagen in IFA.
-
Treatment: Begin oral administration of this compound (e.g., 10-30 mg/kg, daily) or vehicle upon the first signs of arthritis or prophylactically.
-
Assessment: Monitor rats regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score based on erythema and swelling of the joints.
-
Analysis: Compare the arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagrams
In Vitro Assay Workflow
Caption: Workflow for in vitro characterization of this compound.
In Vivo Model Workflow (DTH Example)
Caption: Workflow for the Delayed-Type Hypersensitivity (DTH) mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for INCB3344 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), in various mouse models of inflammatory diseases. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of targeting the CCL2-CCR2 signaling axis.
Introduction
This compound is a small molecule inhibitor of CCR2 that has demonstrated efficacy in rodent models by blocking the infiltration of inflammatory monocytes/macrophages into tissues.[1][2][3][4] Its high affinity and selectivity for both human and murine CCR2, coupled with good oral bioavailability in mice, make it a valuable tool for preclinical research.[5][6] This document outlines detailed protocols and summarizes key dosage and pharmacokinetic data from various in vivo studies.
Mechanism of Action: The CCL2-CCR2 Axis
The CCL2-CCR2 signaling pathway is a critical driver of monocyte and macrophage recruitment to sites of inflammation. Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), binds to its receptor, CCR2, expressed on the surface of these immune cells. This interaction triggers a signaling cascade that leads to chemotaxis, directing the migration of CCR2-positive cells along a chemokine gradient. In various pathological conditions, including autoimmune diseases, metabolic disorders, and certain cancers, the CCL2-CCR2 axis is upregulated, contributing to disease progression through sustained inflammatory cell infiltration. This compound competitively binds to CCR2, preventing its interaction with CCL2 and thereby inhibiting the downstream signaling and cellular recruitment.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in mice and provide an overview of effective dosages used in various disease models.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Species/Strain | Administration | Citation |
| Oral Bioavailability | 47% | CD-1 and Balb/c Mice | Oral (10 mg/kg) | [6][7][8] |
| Half-life (t½) | ~1 hour | CD-1 Mice | Intravenous | [7] |
| ~12 hours | Mice | Intraperitoneal (30 mg/kg) | [5] | |
| AUC (0-t) | 2664 nM·h | CD-1 Mice | Oral (10 mg/kg) | [7][8] |
| 3888 nM·h | Balb/c Mice | Oral (10 mg/kg) | [7][8] | |
| Free Fraction (Mouse Serum) | 15% | - | - | [6] |
Table 2: Reported In Vivo Dosages of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Schedule | Outcome | Citation |
| Delayed-Type Hypersensitivity | 30, 60, 100 mg/kg BID | Oral | - | Dose-dependent inhibition of macrophage influx and tissue inflammation. | [1][3] |
| Diabetic Nephropathy | 5 mg/kg/day | Intraperitoneal | Three times a week for 8 weeks | Reduced albuminuria, serum creatinine, and kidney macrophage infiltration. | [9][10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Therapeutic Dosing (exact dose not specified) | - | - | Significantly reduced disease severity. | [1][4][10] |
| Thioglycolate-Induced Peritonitis | 30, 60, 100 mg/kg BID | Oral | - | Dose-dependent inhibition of macrophage influx into the peritoneum. | [3] |
| Deoxycorticosterone Acetate (DOCA)/Salt-Induced Hypertension | 30 mg/kg/day | Intraperitoneal | Daily for 21 days | Prevented changes in vascular CCR2 expression. | [7] |
| Status Epilepticus (Kainic Acid-Induced) | 30, 100 mg/kg | Oral | Single dose | Robust bioavailability in plasma and brain. | [11] |
| Atherosclerosis | 50 mg/kg/day | Oral | 4-6 weeks | - | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
General Experimental Workflow
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CCR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for INCB3344 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation. Consequently, this compound has been investigated as a therapeutic agent in various preclinical models of inflammatory diseases, including those in rats.[2][3] These application notes provide detailed protocols for the administration of this compound to rats via oral, intraperitoneal, and intrathecal routes, based on available scientific literature.
Data Presentation
In Vivo Administration of this compound in Rat Models
| Model | Administration Route | Dosage | Vehicle | Study Focus |
| Inflammatory Arthritis | Oral (gavage) | Not specified in detail, but efficacy demonstrated | Not specified | Reduction of disease severity in a rat model of inflammatory arthritis.[2][3] |
| Diabetes-Induced Gastric Hyperalgesia | Intrathecal | 0.1 mM and 1 mM | Not specified | Suppression of gastric hyperalgesia. |
| Peripheral Inflammation and Pain | Intrathecal | 45 µg/kg | Not specified | Reversal of nociceptive behaviors. |
Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (nM·h) | Oral Bioavailability (%) |
| Mouse (CD-1) | Intravenous | - | - | - | - | - |
| Mouse (CD-1) | Oral | 10 | - | - | 2664[1] | 47[1] |
| Mouse (Balb/c) | Oral | 10 | - | - | 3888[1] | - |
Note: The provided pharmacokinetic data is from studies conducted in mice. While this compound is known to have good oral bioavailability and systemic exposure in rodents generally, specific parameters in rats may vary.[2][3]
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol outlines the procedure for administering this compound directly into the stomach of a rat via oral gavage, a common and effective method for oral drug delivery.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Sterile oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Sterile syringes (1-5 mL)
-
Balance for weighing the animal
-
Mortar and pestle (if starting with solid compound)
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the rat.
-
If starting with a solid, finely grind the this compound using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the powdered this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the suspension to be administered. The gavage volume should generally not exceed 10 mL/kg.
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck to control head movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The rat should swallow the needle as it is advanced. Do not force the needle. If resistance is met or the animal shows signs of distress (e.g., coughing, gasping), withdraw the needle and restart.
-
-
Administration of Suspension:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension from the syringe.
-
After administration, gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection
This protocol describes the administration of this compound into the peritoneal cavity of a rat.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% DMSO in saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Balance for weighing the animal
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle. For compounds with limited aqueous solubility, a co-solvent system such as 10% DMSO in sterile saline can be used. Ensure the final solution is clear and free of particulates.
-
-
Animal Handling and Injection Site Preparation:
-
Weigh the rat to calculate the correct injection volume. The injection volume should typically not exceed 10 mL/kg.
-
Restrain the rat securely. One person can restrain the animal while another performs the injection.
-
Position the rat to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum, bladder, and other vital organs.
-
Disinfect the injection site with a swab soaked in 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears in the syringe, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly inject the this compound solution.
-
-
Post-Injection Care:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 3: Intrathecal (IT) Injection
This protocol is for the direct administration of this compound into the cerebrospinal fluid in the lumbar region of the spinal cord. This procedure requires a high degree of technical skill and should be performed under anesthesia.
Materials:
-
This compound
-
Vehicle (e.g., sterile artificial cerebrospinal fluid)
-
Hamilton syringe or other microsyringe
-
Small gauge needle (30-gauge or smaller)
-
Anesthetic (e.g., isoflurane)
-
Surgical preparation supplies (clippers, antiseptic solution)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile artificial cerebrospinal fluid to the desired concentration. Ensure the solution is sterile and free of pyrogens.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave the fur over the lumbar region of the back.
-
Sterilize the skin with an antiseptic solution.
-
-
Injection:
-
Palpate the iliac crests; the injection site is typically between the L5 and L6 vertebrae.
-
Carefully insert the needle perpendicular to the spine, aiming for the intervertebral space. A characteristic tail flick or leg twitch often indicates successful entry into the intrathecal space.
-
Slowly inject the this compound solution (typically a small volume, e.g., 10-20 µL).
-
-
Recovery:
-
Withdraw the needle and allow the rat to recover from anesthesia on a warming pad.
-
Monitor the animal closely during recovery for any neurological deficits or other adverse effects.
-
Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound administration in rats.
References
Application Notes and Protocols for INCB3344 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[4] This signaling axis is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, making CCR2 a significant therapeutic target.[1][5][6][7][8] this compound exhibits high affinity for both human and murine CCR2, making it a valuable tool for in vitro and in vivo studies.[9][10] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its antagonistic effects on the CCL2/CCR2 signaling pathway.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR2 receptor.[6] It binds to the receptor and prevents the intracellular signaling cascade induced by CCL2. This blockade inhibits downstream events such as G-protein activation, calcium mobilization, and the phosphorylation of extracellular signal-regulated kinase (ERK), ultimately leading to the inhibition of monocyte and macrophage chemotaxis.[1][4]
Data Presentation
This compound Potency (IC50) Across Various Assays and Species
| Assay Type | Species/Receptor | Cell Line/System | IC50 (nM) | Reference |
| Binding Antagonism | Human CCR2 (hCCR2) | - | 5.1 | [2][9][11][12] |
| Murine CCR2 (mCCR2) | WEHI-274.1 (murine monocytes) | 10 ± 5 | [2][13] | |
| Murine CCR2 (mCCR2) | - | 9.5 | [2][9][11][12] | |
| Rat CCR2 | - | 7.3 | [2] | |
| Cynomolgus CCR2 | - | 16 | [2] | |
| Chemotaxis Assay | Human CCR2 (hCCR2) | - | 3.8 | [2][9][11][12] |
| Murine CCR2 (mCCR2) | - | 7.8 | [2][9][11][12] | |
| Rat CCR2 | - | 2.7 | [2] | |
| Cynomolgus CCR2 | - | 6.2 | [2] | |
| ERK Phosphorylation | Murine CCR2 (mCCR2) | Mouse Monocytes | Potency similar to chemotaxis | [1][3] |
Note: IC50 values can vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Whole-cell radioligand saturation binding [protocols.io]
- 8. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
INCB3344: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), playing a crucial role in modulating inflammatory responses by inhibiting the migration of monocytes and macrophages.[1][2] This document provides detailed application notes on the solubility of this compound and comprehensive, step-by-step protocols for its vehicle preparation for both in vitro and in vivo studies. Additionally, it outlines the key signaling pathways affected by this compound and provides an exemplary experimental workflow for its application in a chemotaxis assay.
Chemical Properties and Solubility
This compound is a solid compound with a molecular weight of 577.24 g/mol .[3] Understanding its solubility is critical for accurate and effective experimental design. This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[3][4] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5] To aid dissolution, particularly for achieving higher concentrations, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥25.9 mg/mL[3], up to 210 mg/mL[6] | Sonication is recommended for higher concentrations.[6] Use fresh, anhydrous DMSO.[5] |
| Ethanol | ≥89.8 mg/mL[3] | |
| Water | Insoluble[3][4] |
Mechanism of Action: CCR2 Signaling Pathway
This compound exerts its effects by acting as a competitive antagonist of CCR2. The binding of the natural ligand, CCL2 (also known as MCP-1), to CCR2 on the surface of cells like monocytes initiates a signaling cascade that promotes cell migration and inflammation. This compound blocks this interaction, thereby inhibiting the downstream signaling pathways. The primary signaling cascades activated by CCR2 include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. By inhibiting CCR2, this compound effectively blocks the phosphorylation of ERK and other downstream signaling molecules, leading to a reduction in monocyte chemotaxis.[3]
Vehicle Preparation Protocols
The choice of vehicle for this compound is dependent on the experimental setup, particularly for in vivo studies where biocompatibility and compound stability are paramount. Below are detailed protocols for preparing common vehicles for both oral and parenteral administration. It is recommended to prepare these solutions fresh for each experiment.
Protocol 1: DMSO Stock Solution for In Vitro Use
This protocol is suitable for preparing a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[4][5]
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Alternatively, warm the tube at 37°C for 10 minutes.[3]
-
Once fully dissolved, the clear stock solution can be aliquoted and stored at -20°C for several months.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Vehicle for Intraperitoneal (IP) Injection (DMSO/Saline)
This is a simple vehicle preparation for intraperitoneal administration in rodent models.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile physiological saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 3.1.
-
On the day of the experiment, dilute the DMSO stock solution with sterile physiological saline to the final desired concentration. A common final concentration of DMSO in the vehicle is 10%.[1]
-
For example, to prepare 1 mL of a 1 mg/mL this compound solution in 10% DMSO/saline, add 100 µL of a 10 mg/mL this compound DMSO stock to 900 µL of sterile physiological saline.
-
Vortex the solution thoroughly before administration. This solution should be prepared fresh and used immediately.
Protocol 3: Vehicle for Oral Administration (Suspension in CMC-Na)
For oral gavage, a suspension of this compound in carboxymethylcellulose sodium (CMC-Na) can be prepared.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare a 0.5% or 1% (w/v) solution of CMC-Na in sterile water. This may require stirring for several hours to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the CMC-Na solution to the this compound powder and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously mixing to obtain a homogenous suspension. A final concentration of ≥5 mg/mL can be achieved.
-
Ensure the suspension is well-mixed before each administration.
Protocol 4: Vehicle for Injection (Clear Solution with Co-solvents)
This protocol is for preparing a clear solution of this compound for injection using a co-solvent system, which can be useful for achieving higher concentrations in a biocompatible vehicle.
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile tubes
Procedure:
-
Start with a pre-made clear stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
50 µL of 20 mg/mL this compound in DMSO
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween 80. Mix until the solution is clear.
-
500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
-
The final concentration of this compound in this vehicle will be 1 mg/mL, with the solvent composition being 5% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous solution.
-
This solution should be used immediately after preparation.
Experimental Workflow: In Vitro Chemotaxis Assay
This section provides a general workflow for assessing the inhibitory effect of this compound on CCL2-induced monocyte chemotaxis using a Boyden chamber or a similar transwell assay system.
Protocol:
-
Cell Culture: Culture a monocytic cell line expressing CCR2 (e.g., WEHI-274.1 murine monocytic cells) under standard conditions.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO as per Protocol 3.1 and make serial dilutions in assay medium.
-
Prepare a solution of the chemoattractant CCL2 in assay medium at a concentration known to induce chemotaxis (e.g., 30 nM).[3]
-
-
Assay Setup:
-
Add the CCL2 solution to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the monocytic cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Place the transwell inserts (with a porous membrane) into the wells.
-
Add the pre-incubated cells to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantification of Migration:
-
After incubation, remove the transwell inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or use a plate reader to quantify the stain.
-
-
Data Analysis:
-
Determine the number of migrated cells for each concentration of this compound.
-
Calculate the percentage of inhibition of chemotaxis compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This application note provides essential information on the solubility and vehicle preparation of this compound for preclinical research. The detailed protocols and the overview of its mechanism of action are intended to facilitate the effective use of this potent CCR2 antagonist in studies of inflammation and related diseases. Careful attention to the solubility characteristics and appropriate vehicle selection is crucial for obtaining reliable and reproducible experimental results.
References
- 1. Central CCL2 signaling onto MCH neurons mediates metabolic and behavioral adaptation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL2 Released from Neuronal Synaptic Vesicles in the Spinal Cord Is a Major Mediator of Local Inflammation and Pain after Peripheral Nerve Injury | Journal of Neuroscience [jneurosci.org]
- 3. apexbt.com [apexbt.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CCR | TargetMol [targetmol.com]
Application Notes and Protocols: INCB3344 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of INCB3344, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. The information presented is intended for use by qualified personnel in a laboratory setting.
Introduction
This compound is a small molecule inhibitor of the CCR2 receptor, playing a significant role in modulating inflammatory responses by blocking the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1, MCP-1).[1][2] This antagonism inhibits the downstream signaling pathways that lead to monocyte and macrophage recruitment to sites of inflammation.[1] Due to its efficacy in both human and murine models, this compound is a valuable tool for in vitro and in vivo studies of CCR2-mediated pathologies.[3][4] Proper preparation and storage of this compound stock solutions are paramount to maintaining its chemical integrity and biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₃₄F₃N₃O₆ |
| Molecular Weight | 577.59 g/mol [5][6] |
| Appearance | White to yellow solid[6] |
| CAS Number | 1262238-11-8[5][6][7] |
Solubility and Recommended Solvents
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.[5][7] The recommended solvent for preparing primary stock solutions is dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ≥25.9 mg/mL[7] | Sonication or gentle warming to 37°C can aid dissolution.[5][7][8] Use high-quality, anhydrous DMSO. |
| Ethanol | ≥89.8 mg/mL[7] | |
| Water | Insoluble[5][7] |
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.78 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM stock, if you weighed 5.78 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a brief period to ensure complete dissolution.[7][8]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][8]
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CCR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: INCB3344 for Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), in chemotaxis assays. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers a step-by-step experimental protocol for assessing the inhibition of cell migration.
Introduction
Chemotaxis is the directed migration of cells in response to a chemical gradient, a fundamental process in inflammation, immune response, and cancer metastasis.[1][2] The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemoattractant for monocytes, macrophages, and other immune cells.[2][3] It exerts its effect primarily through the G protein-coupled receptor, CCR2.[2][4] The CCL2/CCR2 signaling axis is a critical pathway in the pathogenesis of various inflammatory diseases and cancer, making it a prime target for therapeutic development.[2][3][5]
This compound is a small molecule antagonist that potently and selectively inhibits CCR2.[6][7][8] It blocks the binding of CCL2 to CCR2, thereby inhibiting downstream signaling and CCL2-mediated cell migration.[5][8][9] These properties make this compound a valuable tool for studying the role of the CCL2/CCR2 axis in inflammatory and disease models.
Mechanism of Action: Inhibition of CCL2/CCR2 Signaling
This compound functions as a competitive antagonist at the CCR2 receptor. By occupying the receptor, it prevents the binding of the endogenous ligand, CCL2. This blockade inhibits the G-protein coupling and subsequent intracellular signaling cascades, such as the phosphorylation of Extracellular Signal-Regulated Kinases (ERK), which are essential for initiating the cellular machinery required for directed cell movement.[5][8][9]
Figure 1. Signaling pathway of this compound-mediated inhibition of chemotaxis.
Data Presentation: In Vitro Potency of this compound
This compound demonstrates high potency in inhibiting both ligand binding to CCR2 and subsequent chemotactic activity across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Assay Type | Species/Cell Line | Target | IC50 (nM) | Reference |
| This compound | Binding | Human | hCCR2 | 5.1 | [6][7][10] |
| This compound | Binding | Murine | mCCR2 | 9.5 | [6][7][10] |
| This compound | Binding | Murine (WEHI-274.1) | mCCR2 | 10 ± 5 | [6][10] |
| This compound | Binding | Rat | rCCR2 | 7.3 | [10] |
| This compound | Binding | Cynomolgus | cCCR2 | 16 | [10] |
| This compound | Chemotaxis | Human | hCCR2 | 3.8 | [6][7][10] |
| This compound | Chemotaxis | Murine | mCCR2 | 7.8 | [6][7][10] |
| This compound | Chemotaxis | Rat | rCCR2 | 2.7 | [10] |
| This compound | Chemotaxis | Cynomolgus | cCCR2 | 6.2 | [10] |
Selectivity Profile
This compound is a highly selective antagonist for CCR2. It exhibits significantly lower potency against other closely related chemokine receptors and a wide range of other molecular targets, minimizing the potential for off-target effects.[6][8][11]
| Target | IC50 | Reference |
| Murine CCR1 | >1 µM | [10] |
| Murine CCR5 | >3 µM | [10] |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM | [6][10] |
Experimental Protocols: Transwell Chemotaxis Assay
This protocol details a widely used method, the Transwell or Boyden chamber assay, to quantify the inhibitory effect of this compound on CCL2-induced cell migration.[2][12][13]
Materials and Reagents
-
Cells: A cell line endogenously expressing CCR2 (e.g., human monocytic THP-1 or murine monocytic WEHI-274.1 cells).[2][4][6]
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in serum-free medium.
-
Recombinant CCL2 (MCP-1): Reconstitute and dilute in serum-free medium to the desired concentration (e.g., 10-100 ng/mL, optimize for your cell type).[2]
-
Transwell Inserts: Use inserts with a pore size appropriate for the cell type (e.g., 3-5 µm for monocytes).[1][14]
-
24-well companion plates
-
Cell Culture Medium: RPMI 1640 or equivalent.
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM or other fluorescent dye for cell labeling/counting. [14]
-
Fixation and Staining Reagents (optional): Formaldehyde, Crystal Violet.[1][2]
Step-by-Step Protocol
-
Cell Preparation (Day 1):
-
Assay Preparation (Day 2):
-
Antagonist Pre-treatment:
-
In separate tubes, incubate aliquots of the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 30-60 minutes at 37°C.[2]
-
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (CCL2).
-
Negative Control: Include wells with serum-free medium only (no CCL2) to measure random migration (chemokinesis).[14][15]
-
Positive Control: Include wells with CCL2 but with cells pre-treated only with the vehicle control.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.[2]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.[2]
-
Quantify the cells that have migrated to the bottom of the membrane or the lower chamber. Common methods include:
-
Fluorescence-based: Pre-label cells with Calcein-AM. After migration, measure the fluorescence in the bottom well using a plate reader.[14]
-
Cell Staining: Fix the migrated cells on the bottom of the membrane (e.g., with formaldehyde), stain them (e.g., with Crystal Violet or DAPI), and count the cells in several fields of view under a microscope.[2]
-
Flow Cytometry: Collect the cells from the bottom chamber and count them using a flow cytometer.[1]
-
-
Experimental Workflow Diagram
Figure 2. Experimental workflow for the this compound chemotaxis inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the number of cells that migrated in the negative control (random migration) from all other values.
-
Express the migration in the presence of this compound as a percentage of the migration in the positive control (vehicle-treated).
-
Percent Inhibition = (1 - [Migration with this compound / Migration with Vehicle]) * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CCL2-induced cell migration.
-
A successful experiment will show a dose-dependent inhibition of cell migration with increasing concentrations of this compound, demonstrating its efficacy as a CCR2 antagonist.
References
- 1. timothyspringer.org [timothyspringer.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 13. cellgs.com [cellgs.com]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
INCB3344 in Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of INCB3344, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, in the study of diabetic nephropathy (DN). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate further research into the therapeutic potential of targeting the CCL2-CCR2 axis in this complex disease.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. The pathogenesis of DN is multifactorial, with inflammation playing a crucial role. The chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor CCR2 are key mediators of monocyte and macrophage recruitment to the kidney. In diabetic conditions, increased expression of CCL2 in renal cells leads to the infiltration of CCR2-expressing macrophages, which contribute to renal injury through the production of pro-inflammatory cytokines and reactive oxygen species.[1][2][3][4]
This compound is a small molecule antagonist of CCR2 that has demonstrated efficacy in preclinical models of inflammatory diseases, including diabetic nephropathy.[5][6] By blocking the CCL2-CCR2 signaling pathway, this compound inhibits the recruitment of inflammatory macrophages to the kidney, thereby ameliorating renal damage.[1][2][3][4]
Mechanism of Action
This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[7][8] It acts by binding to CCR2 and preventing the binding of its ligand, CCL2. This blockade inhibits downstream signaling pathways, including ERK phosphorylation, and functional responses such as chemotaxis of monocytes and macrophages.[5][6][9][10] The binding of this compound to human CCR2 is rapid and reversible.[9]
Signaling Pathway of CCL2-CCR2 and Inhibition by this compound
Caption: CCL2-CCR2 signaling in diabetic nephropathy and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC50 Value | Reference |
| CCR2 Binding Antagonism | Human (hCCR2) | 5.1 nM | [7][8] |
| Mouse (mCCR2) | 9.5 nM | [7][8] | |
| Rat | 7.3 nM | [7] | |
| Cynomolgus | 16 nM | [7] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM | [7][8] |
| Mouse (mCCR2) | 7.8 nM | [7][8] | |
| Rat | 2.7 nM | [7] | |
| Cynomolgus | 6.2 nM | [7] | |
| ERK Phosphorylation Inhibition (mCCL2-mediated) | Mouse | 3-10 nM | [10] |
| Monocyte Chemotaxis Inhibition (mCCL2-mediated) | Mouse (WEHI-274.1 cells) | 10 nM | [10] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Diabetic Nephropathy (db/db mice)
| Parameter | Treatment Group | Result | Reference |
| Urinary Albumin Excretion | db/db + this compound | Significantly lower than vehicle | [1] |
| Serum Creatinine | db/db + this compound | Significantly lower than vehicle | [1] |
| Blood Sugar Levels | db/db + this compound | No significant difference from vehicle | [1] |
| Kidney Macrophage Abundance (BM-Mφ) | db/db + this compound | Decreased | [2][3][4] |
| TLR9 Expression in Macrophages | db/db + this compound | Reduced | [1] |
| TNF-α Production by Macrophages | db/db + this compound | Decreased | [2][3][4] |
| ROS Production by Resident Macrophages | db/db + this compound | Decreased | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the context of diabetic nephropathy research.
Protocol 1: In Vivo Efficacy Study in a Diabetic Nephropathy Mouse Model
Objective: To evaluate the therapeutic effects of this compound on the progression of diabetic nephropathy in a db/db mouse model.
Animal Model: Male db/db mice (a model for type 2 diabetes and diabetic nephropathy) and their non-diabetic littermates (misty).
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing of this compound in diabetic mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% Dimethyl Sulfoxide - DMSO)
-
db/db mice
-
Metabolic cages for urine collection
-
ELISA kits for urinary albumin
-
Assay kits for serum creatinine
-
Flow cytometer and relevant antibodies (e.g., CD45, F4/80, CD11b)
Procedure:
-
Acclimate db/db mice to the experimental facility for at least one week.
-
At the start of the study (e.g., 8 weeks of age), divide the mice into a vehicle control group and an this compound treatment group.
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer this compound or vehicle to the respective groups (e.g., via intraperitoneal injection) at a predetermined dose and frequency for the duration of the study (e.g., 8 weeks).[1]
-
Monitor the body weight and blood glucose levels of the mice periodically.
-
Towards the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection to measure albumin excretion.
-
At the end of the study, euthanize the mice and collect blood via cardiac puncture for serum creatinine analysis.
-
Perfuse the kidneys with saline and harvest them for histological analysis (e.g., Periodic acid-Schiff staining for glomerulosclerosis) and/or preparation of single-cell suspensions for flow cytometry.
-
Analyze the collected data to compare the effects of this compound treatment with the vehicle control.
Protocol 2: In Vitro Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on CCL2-induced chemotaxis of monocytic cells.
Cell Line: WEHI-274.1 (murine monocytic cell line) or human monocytes.
Materials:
-
This compound
-
Recombinant mouse or human CCL2 (mCCL2 or hCCL2)
-
WEHI-274.1 cells or isolated human monocytes
-
RPMI 1640 medium with 0.1% BSA and 20 mM HEPES
-
96-well modified Boyden chamber with an 8-µm polycarbonate filter
-
Wright-Giemsa stain
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI 1640 medium.
-
In the bottom wells of the Boyden chamber, add RPMI 1640 medium containing a specific concentration of CCL2 (e.g., 30 nM mCCL2).[7] For negative control wells, add medium without CCL2.
-
In the top wells, load a suspension of WEHI-274.1 cells (e.g., 5x10^5 cells per well) in RPMI 1640 medium containing various concentrations of this compound or vehicle (DMSO).[7]
-
Assemble the Boyden chamber and incubate for a specified period (e.g., 45 minutes) at 37°C in a 5% CO2 incubator.[7]
-
After incubation, disassemble the chamber and wash the filter.
-
Stain the filter with Wright-Giemsa stain.
-
Count the number of cells that have migrated to the bottom side of the filter using a microscope.
-
Calculate the specific migration by subtracting the background migration (cells that migrated in the absence of CCL2) from the total migration.
-
Determine the IC50 value of this compound for inhibiting CCL2-mediated chemotaxis by plotting the percentage of inhibition against the log concentration of this compound.
Selectivity and Bioavailability
This compound is highly selective for CCR2, with at least 100-fold greater selectivity against a panel of other G protein-coupled receptors, including other chemokine receptors like CCR1 and CCR5.[5][6][7] The compound possesses good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo pharmacological studies.[5][6] For instance, in mice, an oral dose of 10 mg/kg results in an AUC of 3888 nM·h, with an oral bioavailability of 47%.[7]
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2-CCR2 axis in diabetic nephropathy. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy in preclinical models, make it a strong candidate for further investigation as a potential therapeutic agent for this disease. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the mechanisms of diabetic nephropathy and evaluating novel therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for INCB3344 in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS and its animal model, experimental autoimmune encephalomyelitis (EAE), is the infiltration of immune cells, particularly monocytes and macrophages, into the CNS. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), are critically involved in orchestrating this inflammatory cell recruitment.[1][2] The CCL2/CCR2 signaling axis, therefore, represents a promising therapeutic target for mitigating the neuroinflammation characteristic of MS.
INCB3344 is a potent and selective small molecule antagonist of CCR2.[3] It has demonstrated efficacy in preclinical models of inflammation, including EAE, by inhibiting the migration of CCR2-expressing cells.[3][4] These application notes provide a comprehensive overview of the use of this compound in MS research, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical data.
Mechanism of Action
This compound is a competitive antagonist of the CCR2 receptor, effectively blocking the binding of its ligand, CCL2.[5] This inhibition prevents the downstream signaling cascade that leads to the chemotaxis of monocytes and other inflammatory cells. By disrupting the CCL2/CCR2 axis, this compound reduces the influx of pathogenic immune cells into the CNS, thereby ameliorating the inflammatory processes that drive demyelination and neurodegeneration in MS models.[3]
Data Presentation
In Vitro Activity of this compound
The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Species | Cell/Receptor | IC50 (nM) | Reference |
| Binding Antagonism | Human | hCCR2 | 5.1 | [6] |
| Murine | mCCR2 | 9.5 | [6] | |
| Murine | WEHI-274.1 cells | 10 ± 5 | [7] | |
| Rat | rCCR2 | 7.3 | [7] | |
| Cynomolgus | cCCR2 | 16 | [7] |
| Assay Type | Species | Target | IC50 (nM) | Reference |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8 | [6] |
| Murine | mCCR2 | 7.8 | [6] | |
| Rat | rCCR2 | 2.7 | [7] | |
| Cynomolgus | cCCR2 | 6.2 | [7] |
This compound demonstrates high selectivity for CCR2, with IC50 values greater than 1 µM for other closely related chemokine receptors such as CCR1 and CCR5, as well as a panel of over 50 other G protein-coupled receptors, ion channels, and transporters.[7][8]
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 47% | [6] |
| Free Fraction (Mouse Serum) | 15% | [6] |
| Free Fraction (Human Serum) | 24% | [6] |
In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
Therapeutic administration of this compound has been shown to significantly reduce disease severity in a mouse model of EAE.[3][4] While the primary literature reports a significant reduction in clinical scores, specific quantitative data such as mean clinical scores and graphical representations from these studies are not publicly available. The treatment was effective in mitigating the clinical signs of EAE, which is attributed to the reduced infiltration of macrophages into the central nervous system.[3]
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a G protein-coupled signaling cascade, leading to the activation of several downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways. These pathways culminate in cellular responses such as chemotaxis, proliferation, and cytokine production. This compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream effects.
Experimental Autoimmune Encephalomyelitis (EAE) Workflow
This workflow outlines the key steps for inducing EAE in mice and evaluating the therapeutic efficacy of this compound.
Experimental Protocols
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture through a syringe until a thick, white emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion over two sites on the flank.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
This compound Administration (Therapeutic Regimen):
-
Begin administration of this compound or vehicle control at the first sign of clinical symptoms (typically around day 10-12 post-immunization).
-
A previously reported effective dosing regimen for this compound in other inflammatory models is 30-100 mg/kg, administered orally (p.o.) twice daily.[4] The optimal dose and route for the EAE model should be determined empirically.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record their body weight, starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
In Vitro Chemotaxis Assay
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells)
-
Transwell inserts (5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL2
-
This compound
-
Calcein-AM (for cell labeling)
Procedure:
-
Cell Preparation: Label CCR2-expressing cells with Calcein-AM according to the manufacturer's protocol. Resuspend the cells in chemotaxis buffer.
-
Compound Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add chemotaxis buffer containing an optimal concentration of CCL2 (e.g., 10 ng/mL, determined by prior titration) to the lower chambers of the transwell plate.
-
Add chemotaxis buffer without CCL2 to negative control wells.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours.
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells that have moved to the bottom of the lower chamber using a fluorescence plate reader.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
CCL2/CCR2 Radioligand Binding Assay
Materials:
-
Cell membranes from a cell line expressing murine CCR2 (e.g., WEHI-274.1)
-
[¹²⁵I]-labeled murine CCL2
-
This compound
-
Binding buffer (e.g., RPMI 1640 with 1% BSA)
-
Wash buffer (e.g., cold PBS with 0.5% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add binding buffer, a fixed concentration of [¹²⁵I]-CCL2, and varying concentrations of this compound.
-
Binding Reaction: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration and Washing: Terminate the reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
ERK Phosphorylation Western Blot
Materials:
-
CCR2-expressing cells
-
Serum-free cell culture medium
-
Recombinant human CCL2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Serum-starve CCR2-expressing cells for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with an optimal concentration of CCL2 (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Densitometry: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Clinical Development and Future Perspectives
While this compound has demonstrated promising preclinical efficacy in models of multiple sclerosis, it was not advanced into clinical trials for this indication. This was due to moderate activity against the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with a risk of cardiac arrhythmias.
Despite the discontinuation of this compound's clinical development for MS, the targeting of the CCL2/CCR2 axis remains a viable and actively pursued strategy for the treatment of neuroinflammatory diseases. The preclinical data generated with this compound provide a strong rationale for the development of new CCR2 antagonists with improved safety profiles. Clinical trials with other CCR2 antagonists in various autoimmune diseases have yielded mixed results, highlighting the complexity of chemokine biology in human disease. Future research in this area will likely focus on developing more selective and potent CCR2 inhibitors with favorable safety profiles, potentially in combination with other immunomodulatory agents, for the treatment of multiple sclerosis.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Losartan Blocks Osteosarcoma-Elicited Monocyte Recruitment, and Combined With the Kinase Inhibitor Toceranib, Exerts Significant Clinical Benefit in Canine Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2648330C - Anti-ccr2 antibody depletes monocytes to treat multiple sclerosis and rheumatoid arthritis - Google Patents [patents.google.com]
INCB3344: Application Notes and Protocols for Studying Inflammatory Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of INCB3344, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This document details its mechanism of action, summarizes key experimental data, and offers detailed protocols for its application in preclinical models of inflammatory arthritis.
Introduction
This compound is a valuable research tool for investigating the role of the CCR2-CCL2 signaling axis in inflammatory diseases.[1][2] This axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, a hallmark of inflammatory arthritis.[3][4] this compound exhibits high affinity and selectivity for both human and rodent CCR2, making it a suitable compound for target validation in various animal models.[5][6][7] It is an orally bioavailable compound with demonstrated efficacy in reducing disease severity in a rat model of inflammatory arthritis.[8][2]
Mechanism of Action
This compound functions as a competitive antagonist of CCR2, preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[6] This blockade inhibits downstream signaling pathways, including MAPK/ERK phosphorylation, which are crucial for monocyte and macrophage chemotaxis.[1] By disrupting the recruitment of these key inflammatory cells to the synovium, this compound can ameliorate the signs and symptoms of inflammatory arthritis. Recent studies suggest that CCR2 antagonists may also exert anti-inflammatory effects by acting on fibroblast-like synoviocytes (FLS) and inhibiting the JAK-STAT pathway.[9]
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Cell Line/System | IC50 Value | Reference |
| CCR2 Binding Antagonism | Human | - | 5.1 nM | [10][5] |
| CCR2 Binding Antagonism | Murine | WEHI-274.1 | 9.5 nM (10 ± 5 nM) | [1][10][5] |
| CCR2 Binding Antagonism | Rat | - | 7.3 nM | [5] |
| Chemotaxis Antagonism | Human | - | 3.8 nM | [10][5] |
| Chemotaxis Antagonism | Murine | WEHI-274.1 | 7.8 nM (10 ± 6 nM) | [1][10][5] |
| Chemotaxis Antagonism | Rat | - | 2.7 nM | [5] |
| ERK Phosphorylation Inhibition | Murine | WEHI-274.1 | 3 - 10 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Models
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Thioglycolate-Induced Peritonitis | Mouse | 30, 60, 100 mg/kg BID, p.o. | Dose-dependent reduction in macrophage influx (up to 73% at 100 mg/kg) | [1] |
| Delayed-Type Hypersensitivity | Mouse | 30, 50, 100 mg/kg BID, p.o. | Dose-dependent suppression of ear swelling (up to 54% at 100 mg/kg) | [1] |
| Adjuvant-Induced Arthritis | Rat | 100 mg/kg BID, p.o. | Significant inhibition of joint damage and bone resorption | [3] |
| Collagen-Induced Arthritis | Mouse | Not specified | Ameliorated arthritis | [9] |
Experimental Protocols
In Vitro CCR2 Binding Assay (Whole Cell)
This protocol is adapted from published methods to determine the binding affinity of this compound to murine CCR2.[1]
Materials:
-
WEHI-274.1 murine monocytic cell line
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
This compound
-
125I-labeled murine CCL2 (mCCL2)
-
Unlabeled mCCL2
-
Polyvinylidene difluoride (PVDF) filters (1.2-µm)
-
Gamma counter
Procedure:
-
Culture WEHI-274.1 cells in RPMI 1640 medium.
-
Prepare a binding buffer of RPMI 1640 supplemented with 0.1% BSA and 20 mM HEPES.
-
Resuspend cells in the binding buffer to a concentration of 5 x 10^5 cells per well.
-
Add various concentrations of this compound to the cell suspension.
-
Immediately add 150 pM of 125I-labeled mCCL2.
-
For non-specific binding control, add 0.3 µM of unlabeled mCCL2 in place of this compound.
-
Incubate for 30 minutes at room temperature.
-
Harvest the cells by filtering through 1.2-µm PVDF filters.
-
Air-dry the filters.
-
Determine the amount of bound radioligand using a gamma counter.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of 125I-mCCL2.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, this compound [ouci.dntb.gov.ua]
- 3. books.rsc.org [books.rsc.org]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR2 antagonist represses fibroblast-like synoviocyte-mediated inflammation in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: INCB3344
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB3344. The information provided addresses common challenges, with a focus on overcoming the compound's poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and other immune cells to sites of inflammation. By blocking this signaling pathway, this compound can reduce tissue inflammation, making it a valuable tool for studying inflammatory diseases.[1][3]
Q2: What are the known solubility characteristics of this compound?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is, however, highly soluble in dimethyl sulfoxide (DMSO).[4]
Q3: I am observing precipitation when I add my this compound DMSO stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO. The precipitation occurs because the final concentration of this compound exceeds its solubility limit in the aqueous medium. This "crashing out" can be triggered by several factors, including a high final concentration of the compound, improper dilution techniques, and interactions with components in the cell culture medium such as salts and proteins.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible. Ideally, the final DMSO concentration should be below 0.5%, with 0.1% or lower being recommended for many cell lines.[5] It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments to assess the impact of the solvent on your cells.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during the preparation of working solutions for in vitro and in vivo experiments.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 210 mg/mL (363.58 mM) | Sonication is recommended to aid dissolution.[4] |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 47%[6][7] |
| Half-life (intravenous) | 1 hour[6] |
| Free fraction in human serum | 24%[7][8] |
| Free fraction in mouse serum | 15%[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO (sterile-filtered for cell culture applications)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the tube to 37°C or briefly sonicate to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.[6]
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting the this compound DMSO stock solution into aqueous cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation, do not add the concentrated DMSO stock directly to a large volume of medium. Instead, perform intermediate dilution steps.
-
For each dilution step, add the this compound solution to the medium and mix gently but thoroughly by pipetting or inverting the tube.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is kept below 0.5% (ideally ≤ 0.1%).
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide.
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol describes a suggested formulation for the administration of this compound in rodent models.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a vehicle solution with the following composition: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the formulation, first dissolve the this compound powder in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
If necessary, gently warm the solution or sonicate to aid dissolution.
-
The final formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.
Signaling Pathway and Experimental Workflow Diagrams
CCL2-CCR2 Signaling Pathway
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing INCB3344 In Vivo Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing the in vivo efficacy of INCB3344, a potent and selective CCR2 antagonist. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 is a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[3][4] Its primary ligand is monocyte chemoattractant protein-1 (MCP-1 or CCL2).[3] this compound works by blocking the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment and mitigating the inflammatory response.[3][5]
Q2: What are the key in vitro potency and selectivity details for this compound?
A2: this compound is a potent antagonist for both human and murine CCR2.[6] It has been shown to be highly selective for CCR2 over other related chemokine receptors like CCR1 and CCR5, as well as a broader panel of ion channels and G protein-coupled receptors (GPCRs).[1][7][8] This high selectivity minimizes the potential for off-target effects.[9]
Q3: What is the oral bioavailability of this compound in rodents?
A3: this compound possesses good oral bioavailability in rodents, which makes it suitable for in vivo pharmacological studies.[1][7] Specifically, the oral bioavailability in mice has been reported to be 47%.[9]
Q4: I am observing an increase in plasma CCL2 levels after administering this compound. Is this expected?
A4: Yes, an elevation in plasma CCL2 levels following the administration of a CCR2 antagonist is a known phenomenon.[10] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2 by cells, leading to its accumulation in the circulation.[10]
Troubleshooting Guides
Issue 1: Suboptimal or inconsistent in vivo efficacy.
-
Possible Cause 1: Inadequate Dosing or Dosing Frequency.
-
Troubleshooting Step: Ensure that the dose and frequency of this compound administration are sufficient to maintain therapeutic plasma concentrations throughout the study. The pharmacokinetic profile of this compound should be considered.[7] For instance, in some models, twice-daily (BID) dosing has been used to achieve significant efficacy.[7] It's important to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.[2][7]
-
-
Possible Cause 2: Poor Formulation or Vehicle Selection.
-
Troubleshooting Step: The solubility and stability of this compound in the chosen vehicle are critical for consistent absorption. For oral administration, a suspension in a vehicle like methylcellulose is often used.[11] For intraperitoneal injections, 10% DMSO in saline has been reported.[6][11] Ensure the formulation is homogenous and stable.
-
-
Possible Cause 3: Redundancy in Chemokine Signaling.
-
Troubleshooting Step: The inflammatory process can be complex, with multiple chemokines and receptors contributing to leukocyte recruitment. If blocking CCR2 alone is not sufficient, consider investigating the role of other chemokine pathways that might be compensating for the CCR2 blockade.[4]
-
Issue 2: Unexpected phenotypes or off-target effects.
-
Possible Cause 1: Off-Target Activity.
-
Troubleshooting Step: While this compound is highly selective, it's good practice to rule out off-target effects.[1][7] This can be done by using a structurally unrelated CCR2 antagonist to see if the same phenotype is observed.[12] Additionally, using CCR2 knockout animals as a negative control can help confirm that the observed effects are indeed CCR2-dependent.
-
-
Possible Cause 2: hERG Activity.
-
Troubleshooting Step: It has been noted that while this compound is a valuable tool for preclinical research, it was not advanced to a clinical candidate due to moderate hERG activity.[9] Be mindful of this when interpreting cardiovascular parameters in your in vivo studies.
-
Data Presentation
Table 1: In Vitro Potency of this compound [6][8]
| Assay Type | Species | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1 |
| Binding Antagonism | Murine | mCCR2 | 9.5 |
| Binding Antagonism | Rat | rCCR2 | 7.3 |
| Binding Antagonism | Cynomolgus | cCCR2 | 16 |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8 |
| Chemotaxis Antagonism | Murine | mCCR2 | 7.8 |
| Chemotaxis Antagonism | Rat | rCCR2 | 2.7 |
| Chemotaxis Antagonism | Cynomolgus | cCCR2 | 6.2 |
Table 2: Selectivity Profile of this compound [8]
| Target | IC50 |
| Murine CCR1 | >1 µM |
| Murine CCR5 | >3 µM |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM |
Table 3: Recommended Dosing for this compound in Preclinical Models [6][11]
| Animal Model | Administration Route | Dosage | Frequency | Vehicle |
| Mouse, Rat | Oral (PO) | 30 mg/kg/day | Once daily | Likely a suspension in methylcellulose |
| Mouse | Intraperitoneal (IP) | 30 mg/kg/day | Once daily | 10% DMSO in 0.9% saline |
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis Model
This model is used to assess the in vivo efficacy of a CCR2 antagonist in reducing monocyte/macrophage recruitment.[3][4]
-
Animal Preparation: Use laboratory mice (e.g., C57BL/6).
-
Antagonist Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Peritonitis: After a specified pre-treatment period, induce peritonitis by intraperitoneal injection of thioglycollate broth.
-
Cell Collection: At a defined time point post-inflammation induction (e.g., 24-72 hours), euthanize the mice and collect peritoneal lavage fluid.
-
Analysis: Perform total and differential cell counts on the lavage fluid. Use flow cytometry to quantify the influx of specific immune cell populations, particularly monocytes/macrophages.
Protocol 2: Oral Gavage Administration
This protocol ensures accurate oral dosing of this compound.[11]
-
Preparation of Dosing Suspension: Calculate the required amount of this compound. Prepare a homogenous suspension of the antagonist in the chosen vehicle (e.g., 0.5% methylcellulose). Ensure consistent mixing before each administration.
-
Animal Handling: Gently restrain the animal.
-
Gavage: Insert a sterile oral gavage needle into the esophagus and deliver the calculated volume of the dosing suspension directly into the stomach.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
INCB3344 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of INCB3344.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] It functions by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[3][5]
Q2: What are the known off-target interactions of this compound?
This compound is reported to be highly selective for CCR2. It exhibited greater than 100-fold selectivity over other homologous chemokine receptors, such as CCR1 and CCR5, and a panel of other G protein-coupled receptors (GPCRs).[1][4][6] However, one study noted moderate activity against the hERG channel with an IC50 of 13 μM, which is a critical consideration for potential cardiotoxicity.[6]
Q3: My experimental results are not consistent with the known function of CCR2 inhibition. Could this be due to off-target effects?
Yes, unexpected phenotypes can be an indication of off-target activity. While this compound is highly selective, it's crucial to consider this possibility, especially when using high concentrations. To investigate this, it is recommended to confirm on-target engagement and perform experiments to rule out confounding factors.
Q4: How can I distinguish between on-target and off-target effects in my cellular assay?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated CCR2 Antagonist: Compare the effects of this compound with another well-characterized, selective CCR2 antagonist that has a different chemical structure.[7] If both compounds produce the same phenotype at concentrations that achieve similar levels of CCR2 inhibition, the effect is more likely to be on-target.
-
Rescue Experiment: If the observed effect is on-target, it should be reversible by the addition of the CCR2 ligand, CCL2.
-
Knockdown/Knockout of CCR2: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CCR2. If the phenotype observed with this compound is absent in the CCR2 knockdown/knockout cells, it strongly suggests an on-target effect.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at effective concentrations.
-
Possible Cause: Off-target inhibition of a protein essential for cell survival.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., using a dye that measures membrane integrity) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.
-
Compare Cytotoxic IC50 with On-Target IC50: There should be a significant window between the concentration required for CCR2 inhibition and the concentration that induces cytotoxicity. A small window may suggest off-target toxicity.
-
Test a Structurally Distinct Inhibitor: If cytotoxicity persists with a different CCR2 antagonist, it may be an on-target effect in your specific cell system.
-
Issue 2: Inconsistent phenotypic results across different cell lines.
-
Possible Cause: Cell line-specific expression of off-target proteins or differences in CCR2 expression levels.
-
Troubleshooting Steps:
-
Quantify CCR2 Expression: Use methods like qPCR or flow cytometry to confirm and quantify the expression of CCR2 in your different cell lines.
-
Confirm On-Target Activity: Verify that this compound is active on its intended target in all tested cell lines by performing a functional assay, such as a chemotaxis assay.
-
Quantitative Data Summary
The following tables summarize the reported in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Species | IC50 (nM) |
| CCR2 | Binding Antagonism | Human | 5.1[2][4] |
| CCR2 | Binding Antagonism | Murine | 9.5[2][4] |
| CCR2 | Chemotaxis Assay | Human | 3.8[2][4] |
| CCR2 | Chemotaxis Assay | Murine | 7.8[2][4] |
| CCR2 | CCL2 Binding to Monocytes | Murine | 10[1][5] |
| hERG | Dofetilide Binding Assay | Human | 13,000[6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 47%[4] |
| Free Fraction in Human Serum | 24%[4] |
| Free Fraction in Mouse Serum | 15%[4] |
Experimental Protocols
1. Whole-Cell Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to CCR2.
-
Methodology:
-
Cell Culture: Use a cell line expressing CCR2, such as the murine monocytic cell line WEHI-274.1.[5]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES).[5]
-
Competition Binding:
-
In a multi-well plate, add varying concentrations of this compound.
-
Add a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-labeled mCCL2).[5]
-
Add the CCR2-expressing cells.
-
Incubate for a specified time at room temperature to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the cell suspension through a filter plate to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
-
2. Chemotaxis Assay
-
Objective: To assess the functional inhibition of CCL2-induced cell migration by this compound.
-
Methodology:
-
Cell Preparation: Resuspend CCR2-expressing cells in a suitable assay medium.
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a Boyden chamber with a porous membrane).
-
Add CCL2 to the lower chamber to act as a chemoattractant.
-
In the upper chamber, add the cell suspension pre-incubated with various concentrations of this compound.
-
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration towards the chemoattractant.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Stain and count the cells that have migrated to the bottom of the membrane.
-
-
Data Analysis:
-
Plot the number of migrated cells against the this compound concentration.
-
Calculate the IC50 value.
-
-
3. ERK Phosphorylation Assay (Western Blot)
-
Objective: To determine if this compound inhibits the CCL2-induced phosphorylation of ERK, a downstream signaling event of CCR2 activation.[1][3]
-
Methodology:
-
Cell Treatment:
-
Starve CCR2-expressing cells to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CCL2 for a short period.
-
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the this compound concentration to determine the IC50.
-
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: INCB3344 Experimental Interpretation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and curated data to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of CCR2.[1][2][3][4] Its primary mechanism is to bind to CCR2 with high affinity, thereby preventing the binding of its ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[1][3][4] This action blocks the downstream signaling pathways that are normally initiated by CCL2-CCR2 interaction.[3][4][5][6] The CCL2-CCR2 axis is crucial for directing the migration of monocytes and other immune cells, and its signaling is implicated in various inflammatory diseases and cancer.[1][3][4][5][6][7]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?
A2: Several factors could contribute to a lack of efficacy in a cell-based assay:
-
CCR2 Expression Levels: Confirm that your cell line expresses sufficient levels of CCR2 on the cell surface. This can be verified using techniques like flow cytometry or qPCR. Different cell types have varying levels of CCR2 expression.
-
Ligand Concentration: The concentration of the chemoattractant (e.g., CCL2) used for stimulation is critical. High concentrations of CCL2 may outcompete the antagonist, especially if the antagonist is competitive. It is recommended to use a CCL2 concentration in the EC50 to EC80 range.
-
Compound Potency and Stability: Verify the integrity and concentration of your this compound stock. The compound should be freshly prepared and protected from degradation.
-
Incubation Time: Ensure an adequate pre-incubation time for this compound with the cells before adding the agonist. This allows the antagonist to bind to the receptor.
Q3: What are the known IC50 values for this compound?
A3: this compound is a potent antagonist for both human and murine CCR2. The reported half-maximal inhibitory concentration (IC50) values vary slightly depending on the assay format (binding vs. functional).
Data Presentation: In Vitro Potency of this compound
| Assay Type | Target Species | Cell Line/System | IC50 Value (nM) | Reference |
| Binding Antagonism | Human CCR2 | hCCR2-expressing cells | 5.1 | [8] |
| Binding Antagonism | Murine CCR2 | WEHI-274.1 (murine monocyte) | 9.5 - 10 | [2][3][4][8][9] |
| Chemotaxis Assay | Human CCR2 | hCCR2-expressing cells | 3.8 | [8] |
| Chemotaxis Assay | Murine CCR2 | Murine monocytes | 7.8 | [8] |
| ERK Phosphorylation | Murine CCR2 | Mouse monocytes | ~10 | [2][3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in chemotaxis assay | - Serum in media contains chemoattractants.- Cells are overly adherent.- Chamber is leaking. | - Use serum-free or low-serum media for the assay.- Pre-coat the membrane with BSA to block non-specific adhesion.- Check the integrity of the chemotaxis chamber. |
| Inconsistent results between experiments | - Variation in cell density or health.- Inconsistent agonist/antagonist concentrations.- Donor-to-donor variability in primary cells. | - Standardize cell seeding density and ensure high cell viability.- Prepare fresh dilutions of CCL2 and this compound for each experiment.- If using primary cells, use cells from multiple donors to ensure results are not donor-specific.[10] |
| Observed cytotoxicity at high concentrations | - Off-target effects.- Compound precipitation.- Impurities in the compound stock. | - Perform a dose-response curve to determine the cytotoxic IC50.- Visually inspect for precipitate and lower the final solvent concentration (e.g., DMSO < 0.1%).- Confirm the purity of your this compound stock.[10] |
| No effect in in vivo models | - Poor bioavailability or pharmacokinetics.- Inappropriate dosing regimen. | - this compound has good oral bioavailability in rodents (~47% in mice).[8][9] Review the dosing and administration route. For example, a 30 mg/kg dose has been shown to be effective in mice.[8][11] |
Experimental Protocols & Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades.[5][6] These pathways, including PI3K/AKT, MAPK/p38, and JAK/STAT, are crucial for processes like cell migration, survival, proliferation, and angiogenesis.[5][6][12] this compound acts by blocking the initial ligand-receptor interaction.
Protocol: Cell Migration (Chemotaxis) Assay
This protocol outlines a standard method for assessing the efficacy of this compound in inhibiting CCL2-induced cell migration using a transwell chamber system.
Objective: To quantify the dose-dependent inhibition of CCL2-mediated cell chemotaxis by this compound.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human CCL2
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Calcein-AM or similar cell viability dye
-
Fluorescence plate reader
Workflow Diagram:
Detailed Steps:
-
Cell Preparation:
-
Culture CCR2-expressing cells to ~80% confluency.
-
Harvest cells and wash with serum-free RPMI-1640.
-
Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells by incubating in serum-free media for 2-4 hours at 37°C.
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound in serum-free media. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare the chemoattractant solution by diluting recombinant CCL2 in serum-free media to the desired final concentration (e.g., 10 ng/mL).
-
Add 600 µL of media to the lower wells of a 24-well plate:
-
Negative Control: Serum-free media only.
-
Positive Control: Media with CCL2.
-
Test Wells: Media with CCL2.
-
-
-
Treatment and Migration:
-
Pre-incubate the starved cell suspension with the this compound dilutions (or vehicle) for 30-60 minutes at 37°C.
-
Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the top of the transwell inserts.
-
Carefully place the inserts into the wells of the 24-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove any non-migrated cells from the top surface of the membrane.
-
Prepare a Calcein-AM staining solution according to the manufacturer's instructions.
-
Add the staining solution to the lower wells containing the migrated cells and incubate as required.
-
Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence reading from the negative control wells (background) from all other readings.
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the positive control (CCL2 alone).
-
Plot the results and determine the IC50 value for this compound.
-
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - ProQuest [proquest.com]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
INCB3344 inconsistent results in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in in vitro experiments involving the CCR2 antagonist, INCB3344.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1][2][3] This inhibition prevents the downstream signaling cascades that lead to monocyte and macrophage recruitment and activation, which are key events in inflammatory processes.[1][4]
Q2: What are the reported in vitro potencies of this compound?
This compound has demonstrated nanomolar potency in both binding and functional assays across multiple species. A summary of its reported IC50 values is provided in the table below.
Q3: How selective is this compound for CCR2?
This compound is a highly selective CCR2 antagonist. It exhibits IC50 values greater than 1 µM against a panel of over 50 other targets, including ion channels, transporters, and other G protein-coupled receptors (GPCRs).[5] Specifically, its selectivity for murine CCR2 is over 100-fold higher compared to murine CCR1 and CCR5, the two most homologous chemokine receptors.[1][5]
Q4: Is this compound active against CCR2 from different species?
Yes, this compound is a potent antagonist of CCR2 from humans, mice, rats, and cynomolgus monkeys, making it a valuable tool for both in vitro studies and in vivo preclinical models.[5]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or weak inhibition of CCR2 function.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | The concentration of the CCL2 ligand might be too high, leading to an underestimation of the antagonist's potency. Solution: Perform a dose-response curve for CCL2 to determine the EC50 and EC80 concentrations in your specific assay. For antagonist inhibition assays, use an agonist concentration at or near the EC80 value to ensure a sufficient window for observing inhibition. |
| This compound Degradation | Improper storage or handling of the compound can lead to degradation and loss of activity. Solution: Ensure this compound is stored according to the manufacturer's recommendations. Prepare fresh stock solutions and working dilutions for each experiment. |
| Low CCR2 Expression in Cells | The cell line used may have low or variable expression of CCR2, resulting in a weak signal window. Solution: Verify the CCR2 expression level of your target cells using techniques like flow cytometry or qPCR. Use a cell line with robust and consistent CCR2 expression. |
| Incorrect Assay Conditions | Incubation times and other assay parameters may not be optimal for observing inhibition. Solution: For competitive antagonists, pre-incubating the cells with this compound for 15-30 minutes before adding the agonist can allow the binding to reach equilibrium. Optimize the agonist stimulation time to capture the peak response. |
| Serum Interference | Components in the serum of the cell culture medium can bind to this compound, reducing its effective concentration. Solution: Whenever possible, perform the assay in serum-free media. If serum is required for cell viability, consider performing a serum-shift assay to quantify the impact of serum on the IC50 value. |
Issue 2: High variability and poor reproducibility in experimental results.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | High passage numbers or unhealthy cells can lead to altered receptor expression and signaling.[6] Solution: Maintain consistent cell culture practices. Use cells within a defined, low passage number range and ensure they are in a logarithmic growth phase at the time of the experiment.[6] |
| Variable Reagent Preparation | Inconsistencies in the preparation of agonist, antagonist, or other reagents can introduce significant variability. Solution: Prepare fresh dilutions of all critical reagents for each experiment from validated stock solutions. Use calibrated pipettes and ensure thorough mixing. |
| Edge Effects in Plate-Based Assays | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a humidified environment. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses and lead to unreliable data. Solution: Regularly test your cell cultures for mycoplasma contamination using a reliable method such as PCR-based detection. |
Issue 3: Unexpected or off-target effects observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Activity | While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations. Solution: To confirm that the observed effect is due to CCR2 inhibition, use a structurally unrelated CCR2 antagonist as a control.[7] If the phenotype is reproduced, it is more likely to be an on-target effect. Additionally, using a CCR2-negative cell line as a negative control can help identify off-target effects. |
| Compound Cytotoxicity | At high concentrations, this compound may induce cytotoxicity, which can be misinterpreted as a specific inhibitory effect. Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine the concentration range at which this compound is not toxic to your cells. |
| Assay Artifacts | The compound itself may interfere with the assay detection method (e.g., autofluorescence). Solution: Run a control with this compound in the absence of cells or key reagents to check for any direct interference with the assay signal. |
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound
| Assay Type | Species/Cell Line | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1[5][8] |
| Binding Antagonism | Murine | mCCR2 | 9.5[5][8] |
| Binding Antagonism | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5[5] |
| Binding Antagonism | Rat | rCCR2 | 7.3[9] |
| Binding Antagonism | Cynomolgus | cCCR2 | 16[9] |
| Chemotaxis | Human | hCCR2 | 3.8[5][8] |
| Chemotaxis | Murine | mCCR2 | 7.8[5][8] |
| Chemotaxis | Rat | rCCR2 | 2.7[9] |
| Chemotaxis | Cynomolgus | cCCR2 | 6.2[9] |
Table 2: Selectivity Profile of this compound
| Target | IC50 |
| Murine CCR1 | >1 µM[5] |
| Murine CCR5 | >3 µM[5] |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM[5] |
Experimental Protocols
Protocol 1: CCR2 Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the IC50 of this compound.
-
Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR2.
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.1).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled CCL2 ligand (e.g., ¹²⁵I-CCL2), and the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using a non-linear regression analysis.
Protocol 2: Chemotaxis Assay
This protocol provides a general workflow for a transwell chemotaxis assay.
-
Cell Preparation: Resuspend CCR2-expressing cells (e.g., monocytes or a CCR2-expressing cell line) in serum-free medium. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Assay Setup: Place transwell inserts with a suitable pore size (e.g., 5 µm) into the wells of a 24-well or 96-well plate. Add a solution containing CCL2 to the lower chamber.
-
Cell Addition: Add the cell suspension (pre-incubated with this compound) to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several fields of view using a microscope or quantify the eluted stain using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of CCL2-induced migration by this compound and determine the IC50 value.
Visualizations
Caption: Inhibition of CCL2-mediated CCR2 signaling by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: INCB3344 Chemotaxis Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INCB3344 in chemotaxis assays. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Its mechanism of action involves binding to CCR2 and inhibiting the downstream signaling and functional responses induced by the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[5][6][7] This inhibition blocks the chemotactic response of cells, such as monocytes and macrophages, towards a CCL2 gradient.[1][4][5]
Q2: What are the reported IC50 values for this compound in chemotaxis assays?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the species and the specific assay conditions. The reported values are summarized in the table below.
Q3: What cell types are suitable for an this compound chemotaxis assay?
A3: Cell lines that endogenously express CCR2 or have been engineered to express CCR2 are suitable for this assay. A commonly used cell line is the murine monocyte cell line WEHI-274.1.[3][8] Human monocytic cell lines like THP-1 or primary monocytes are also appropriate for studying the effects on human CCR2.[9]
Q4: What are the critical controls to include in my this compound chemotaxis assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Negative Control (Basal Migration): Cells in the upper chamber with only serum-free media in the lower chamber to measure random migration.
-
Positive Control (Maximal Migration): Cells in the upper chamber with a known optimal concentration of the chemoattractant (e.g., CCL2/MCP-1) in the lower chamber to demonstrate a robust chemotactic response.
-
Vehicle Control: Cells pre-incubated with the vehicle (e.g., DMSO) used to dissolve this compound, with the chemoattractant in the lower chamber. This control accounts for any effects of the solvent on cell migration.
-
This compound Only Control: Cells pre-incubated with this compound in the upper chamber and only serum-free media in the lower chamber to ensure the compound itself is not chemotactic.
Q5: How should I prepare my this compound stock solution?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[8][10] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[8] Stock solutions can be stored at -20°C for several months.[8] When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Assay Type | Target | IC50 (nM) |
| Human | Binding Antagonism | hCCR2 | 5.1 |
| Human | Chemotaxis Antagonism | hCCR2 | 3.8 |
| Mouse | Binding Antagonism | mCCR2 | 9.5 |
| Mouse | Chemotaxis Antagonism | mCCR2 | 7.8 |
| Rat | Binding Antagonism | rCCR2 | 7.3 |
| Rat | Chemotaxis Antagonism | rCCR2 | 2.7 |
| Cynomolgus | Binding Antagonism | cCCR2 | 16 |
| Cynomolgus | Chemotaxis Antagonism | cCCR2 | 6.2 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Detailed Protocol: this compound Chemotaxis Assay using a Transwell System
This protocol outlines a standard procedure for assessing the inhibitory effect of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., WEHI-274.1, THP-1)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Recombinant CCL2/MCP-1 (species-specific)
-
This compound
-
DMSO (for dissolving this compound)
-
Transwell inserts (select pore size appropriate for your cells, e.g., 5 µm for monocytes)
-
24-well or 96-well companion plates
-
Cell staining and quantification reagents (e.g., Calcein-AM, DAPI)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to 80-90% confluency.
-
The day before the assay, harvest the cells and resuspend them in serum-free medium. Incubate overnight (16-18 hours) to starve the cells. This enhances their responsiveness to chemoattractants.[11][12]
-
On the day of the assay, count the cells and assess viability (should be >90%). Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations for the assay. Remember to include a vehicle control with the same final concentration of DMSO.
-
-
Assay Setup:
-
Add the chemoattractant (CCL2/MCP-1) at a predetermined optimal concentration to the lower wells of the companion plate in serum-free medium. Include wells with serum-free medium only as a negative control.
-
In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Carefully place the Transwell inserts into the wells of the companion plate, avoiding air bubbles between the insert and the medium in the lower chamber.[13]
-
Add the pre-incubated cell suspension to the top chamber of the Transwell inserts.
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining the cells with a fluorescent dye (e.g., Calcein-AM or DAPI) and measuring the fluorescence using a plate reader.
-
Fixing and staining the cells (e.g., with crystal violet) and counting them under a microscope.
-
-
-
Data Analysis:
-
Subtract the background fluorescence/cell count from the negative control wells.
-
Plot the cell migration (as a percentage of the positive control) against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CCL2-induced cell migration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Migration (High signal in negative control) | - Serum was not completely removed during cell starvation.- The chemoattractant was accidentally added to the upper chamber.- The cells are unhealthy or have been passaged too many times. | - Ensure thorough washing of cells and use serum-free media for starvation and the assay.- Be careful during pipetting to maintain the chemoattractant gradient.- Use low-passage, healthy cells.[15] |
| Low or No Migration in Positive Control | - Suboptimal concentration of the chemoattractant (CCL2).- Incubation time is too short or too long.- Pore size of the Transwell insert is not appropriate for the cell type.- Low expression of CCR2 on the cell surface. | - Perform a dose-response experiment to determine the optimal concentration of CCL2.- Optimize the incubation time for your specific cells.- Choose a pore size that allows for active migration but not passive falling through of cells.[16]- Verify CCR2 expression using flow cytometry or western blotting. |
| Inconsistent Results Between Replicates | - Uneven cell seeding density.- Air bubbles trapped under the Transwell insert.- Inaccurate pipetting. | - Ensure the cell suspension is homogenous before seeding.- Carefully place the inserts to avoid trapping air bubbles.[13]- Use calibrated pipettes and proper pipetting techniques. |
| This compound Shows No Inhibitory Effect | - Incorrect concentration of this compound.- Degradation of the compound.- The cells are not responsive to CCR2 antagonism. | - Verify the dilution calculations and the concentration of the stock solution.- Use freshly prepared dilutions and store the stock solution properly.- Confirm that the positive control (CCL2-induced migration) is working and that the cells express functional CCR2. |
| High Cell Death | - High concentration of DMSO in the final assay volume.- Compound toxicity at the tested concentrations.- Cells were handled too harshly during preparation. | - Keep the final DMSO concentration below 0.5% (ideally ≤0.1%).- Perform a cytotoxicity assay to determine the toxic concentration range of this compound.- Handle cells gently during harvesting and resuspension. |
Visualizations
Caption: this compound mechanism of action.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChemoTactics CCL2 (MCP-1) Chemokine [chemotactics.com]
- 7. Chemokine CCL2 (MCP-1) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. apexbt.com [apexbt.com]
- 9. revvity.com [revvity.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. timothyspringer.org [timothyspringer.org]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. corning.com [corning.com]
Technical Support Center: INCB3344
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of INCB3344 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It is insoluble in water.[1][2] For cell-based assays, a stock solution in DMSO is commonly prepared.[3]
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO.[3][4] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or sonicate it.[3]
3. What are the recommended storage conditions for this compound?
-
Solid Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solution in Solvent:
4. Is this compound stable in aqueous solutions?
While specific stability data in aqueous solutions is not extensively published, it is generally recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and degradation.
5. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[5] By binding to CCR2, it blocks the downstream signaling pathways initiated by the binding of its ligand, CCL2 (also known as MCP-1).[5] This inhibition prevents the recruitment of monocytes and macrophages to sites of inflammation.[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Experimental Media
-
Possible Cause: this compound has low aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate.
-
Recommended Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5%) to maintain cell health and minimize solvent effects.
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in the experimental medium. Add the this compound solution to the medium while vortexing to ensure rapid mixing.
-
Use of a Surfactant: For in vivo formulations, a co-solvent system, such as PEG300 and Tween 80, can be used to improve solubility.[4]
-
Warming and Sonication: Gently warm the solution and use sonication to aid in the dissolution of any precipitate.[3]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
-
Proper Stock Solution Storage: Ensure your DMSO stock solution is stored in tightly sealed vials at -80°C and has not undergone multiple freeze-thaw cycles.
-
Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions containing small molecules from prolonged exposure to light.
-
pH Considerations: The stability of compounds containing amide and pyrrolidine functionalities can be pH-dependent. Ensure the pH of your experimental buffer is controlled and consistent across experiments.
-
Issue 3: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
-
Possible Cause: This could indicate the presence of degradation products of this compound.
-
Recommended Solutions:
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light. This can help in developing a stability-indicating analytical method.
-
Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) is optimized to separate the parent this compound peak from any potential impurities or degradation products.
-
Review Handling Procedures: Re-evaluate your solution preparation and storage procedures to minimize the potential for degradation.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Solubility | ||
| DMSO | ≥25.9 mg/mL | [1] |
| Ethanol | ≥89.8 mg/mL | [1] |
| Water | Insoluble | [1][2] |
| Storage Conditions | ||
| Solid (Powder) | -20°C for up to 3 years | [4] |
| Stock Solution (in DMSO) | -20°C for up to 1 month | [4] |
| -80°C for up to 1 year (aliquoted) | [4] |
Table 2: General Protocol for Assessing Solution Stability (Example)
Note: Specific stability data for this compound is not publicly available. This table provides a general experimental template.
| Parameter | Condition | Time Points for Analysis | Analytical Method |
| Solvent | DMSO, Ethanol, Aqueous Buffer (e.g., PBS) | 0, 2, 4, 8, 24, 48 hours | Stability-Indicating HPLC-UV |
| Temperature | 4°C, 25°C (Room Temperature), 37°C | 0, 2, 4, 8, 24, 48 hours | Stability-Indicating HPLC-UV |
| pH | pH 3, pH 7.4, pH 9 in aqueous buffer | 0, 2, 4, 8, 24 hours | Stability-Indicating HPLC-UV |
| Light Exposure | Exposed to light vs. protected from light | 0, 2, 4, 8, 24 hours | Stability-Indicating HPLC-UV |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes.[3]
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
Protocol 2: General Procedure for a Whole-Cell Binding Assay
This protocol is adapted from studies involving this compound and serves as an example.[3][5]
-
Culture a murine monocytic cell line (e.g., WEHI 274.1) in RPMI 1640 medium.
-
Prepare a cell suspension of 5 x 10^5 cells in RPMI 1640 containing 0.1% BSA and 20 mM HEPES.
-
Add varying concentrations of this compound (prepared by diluting the DMSO stock in RPMI 1640) to the cell suspension.
-
Immediately add 150 pM of 125I-labeled murine CCL2 (mCCL2).
-
For determining non-specific binding, add a high concentration of unlabeled mCCL2 (e.g., 0.3 µM) instead of this compound.
-
Incubate the mixture for 30 minutes at room temperature.
-
Harvest the cells by filtering through 1.2-µM polyvinylidene difluoride filters.
-
Air-dry the filters and determine the amount of bound radioligand using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Caption: this compound blocks CCL2-mediated CCR2 signaling pathways.
References
INCB3344 In Vivo Administration Technical Support Center
Welcome to the technical support center for INCB3344. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vivo experiments, with a specific focus on avoiding precipitation and ensuring optimal compound delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Like many small molecule inhibitors, this compound has low aqueous solubility, which can lead to precipitation when transitioning from a concentrated stock solution (typically in DMSO) to an aqueous physiological environment. This precipitation can result in poor bioavailability, inconsistent drug exposure, and potential local tissue irritation at the injection site.
Q2: I observed precipitation when diluting my this compound stock solution in saline or PBS for injection. What is happening?
A2: This is a common issue known as "crashing out." this compound is highly soluble in organic solvents like DMSO but is practically insoluble in water.[4] When a concentrated DMSO stock is diluted directly into an aqueous medium like saline or PBS, the DMSO concentration is rapidly lowered, and the drug can no longer stay in solution, causing it to precipitate.
Q3: How can I prevent this compound from precipitating during in vivo administration?
A3: The key is to use a formulation that includes co-solvents and surfactants to maintain the solubility of this compound in the final aqueous vehicle. A multi-step dilution process is crucial. Instead of diluting the DMSO stock directly in an aqueous solution, it should be serially diluted into a mixture of excipients that help keep the compound in solution.
Q4: What are some recommended formulations for in vivo delivery of this compound?
A4: Several formulations have been used successfully in rodent models. One common approach for oral or intraperitoneal administration involves a vehicle composed of a mixture of solvents and surfactants. For example, a formulation consisting of DMSO, PEG300, Tween 80, and saline can be effective.[4] Another reported formulation for oral administration includes 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[5] The choice of formulation may depend on the route of administration and the specific experimental model.
Q5: Can I pre-dissolve this compound directly in the final formulation on the day of the experiment?
A5: Yes, and it is highly recommended to prepare the formulation fresh on the day of dosing.[6] To do this, you can weigh out the required amount of this compound and dissolve it directly in the pre-mixed vehicle. Gentle warming and sonication can aid in dissolution.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in the final formulation before injection. | Incomplete dissolution of this compound. | Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[7] Ensure all components of the vehicle are thoroughly mixed before adding the compound. |
| Incorrect order of solvent addition. | Always add the components of the formulation in the correct sequence. Typically, the drug is first dissolved in the primary organic solvent (e.g., DMSO) before the addition of co-solvents and finally the aqueous component. | |
| Cloudiness or precipitation at the injection site post-administration. | The formulation is not robust enough to handle the physiological environment. | Increase the concentration of co-solvents or surfactants (e.g., PEG300, Tween 80) in your formulation to improve in vivo solubility. Consider a different, more robust formulation. |
| High variability in experimental results between animals. | Inconsistent dosing due to precipitation in the syringe or immediately upon injection. | Prepare the formulation fresh and ensure it is a clear solution before dosing each animal. Administer the formulation slowly and consistently. |
| Local irritation or inflammation at the injection site. | Precipitation of the compound causing a localized inflammatory response. | Improve the formulation to ensure the compound remains in solution. Consider reducing the concentration of the administered dose if experimentally feasible. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1[3][6][8] |
| Murine | mCCR2 | 9.5[3][6][8] | |
| Rat | rCCR2 | 7.3[6][9] | |
| Cynomolgus | cCCR2 | 16[6][9] | |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8[3][6][8] |
| Murine | mCCR2 | 7.8[3][6][8] | |
| Rat | rCCR2 | 2.7[6][9] | |
| Cynomolgus | cCCR2 | 6.2[6][9] |
Table 2: Solubility and Pharmacokinetic Properties of this compound
| Parameter | Value |
| Solubility in DMSO | 210 mg/mL (363.58 mM)[4] |
| Aqueous Solubility | Insoluble[4] |
| Oral Bioavailability (Mice) | 47%[3][6][8] |
| Plasma Half-life (Mice, IV) | 1 hour[4][6] |
| Free Fraction (Human Serum) | 24%[3][8] |
| Free Fraction (Mouse Serum) | 15%[3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example)
This protocol is based on a commonly used vehicle for preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v): 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of Saline/PBS.
-
Vortex the mixture thoroughly until it is a clear, homogenous solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and add it to the prepared vehicle to achieve the desired final concentration.
-
For example, to prepare a 2 mg/mL solution, add 2 mg of this compound to 1 mL of the vehicle.
-
Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (37°C) and sonication can be applied until the solution is clear.
-
-
Administration:
-
Use the freshly prepared formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Ensure the solution remains clear throughout the dosing procedure. If any precipitation is observed, the solution should be warmed and sonicated again before use.
-
Visualizations
Caption: Mechanism of action of this compound as a CCR2 antagonist.
Caption: Workflow for preparing and administering this compound in vivo.
Caption: Logical flow for troubleshooting this compound precipitation.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing CCL2 Induction with INCB3344
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INCB3344 for managing CCL2-mediated processes. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guides
Encountering unexpected results is a common aspect of research. This guide addresses potential issues you might face during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | - Cellular Context: Different cell lines may have varying levels of CCR2 expression and downstream signaling pathway efficiencies.[1] - Assay Conditions: Variations in cell density, serum concentration, or incubation time can affect results. - Reagent Quality: Degradation of this compound or CCL2. | - Cell Line Characterization: Quantify CCR2 expression on your target cells using flow cytometry or Western blot.[1] - Standardize Protocol: Maintain consistent assay conditions across all experiments. - Reagent Validation: Use freshly prepared reagents and validate the activity of your CCL2 stock. |
| High background in chemotaxis assays | - Cell Health: Unhealthy or stressed cells can exhibit random migration. - Serum in Media: Serum contains chemoattractants that can cause non-specific migration. - Chamber Issues: Leaks or improper seating of the membrane in the Boyden chamber. | - Cell Handling: Use healthy, viable cells and handle them gently during harvesting. - Assay Medium: Use serum-free or low-serum medium for the assay. - Chamber Check: Ensure the chemotaxis chamber is properly assembled and leak-free. |
| No or low cell migration towards CCL2 | - Low CCR2 Expression: The cell line used may not express sufficient levels of functional CCR2. - Inactive CCL2: The CCL2 used as a chemoattractant may have lost its activity. - Suboptimal CCL2 Concentration: The concentration of CCL2 may be too low or too high (leading to receptor desensitization). | - Confirm CCR2 Expression: Verify CCR2 expression on the cell surface via flow cytometry. - Validate CCL2 Activity: Test the potency of your CCL2 stock. - Optimize CCL2 Concentration: Perform a dose-response curve to determine the optimal chemoattractant concentration. |
| Unexpected cellular phenotype observed | - Off-target Effects: Although highly selective, off-target activity is a possibility with any small molecule inhibitor.[1] - Cell Line Specific Responses: The observed effect might be specific to the particular cell line's genetic and proteomic background.[1] | - Confirm On-Target Activity: Run a positive control experiment using a known CCR2-dependent assay (e.g., chemotaxis).[1] - Use a Structurally Unrelated CCR2 Antagonist: To confirm that the phenotype is due to CCR2 inhibition, test a different CCR2 antagonist.[1] - Negative Control Cells: Use a cell line that does not express CCR2 as a negative control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[2][3][4][5][6] It functions by competitively inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[3] This blockage prevents the downstream signaling cascades that lead to cellular responses such as chemotaxis, inflammation, and cell migration.[3][4]
Q2: How selective is this compound for CCR2?
A2: this compound exhibits high selectivity for CCR2, with IC50 values greater than 1 µM against a panel of over 50 other ion channels, transporters, and chemokine receptors.[2] It is also highly selective against the most homologous chemokine receptors, murine CCR1 and CCR5, with IC50 values greater than 1 µM and 3 µM, respectively.[2]
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration of this compound will vary depending on the specific cell type and assay. However, based on its potent IC50 values in the low nanomolar range for both human and murine CCR2, a starting concentration range of 1-100 nM is recommended for most in vitro applications.[2][5][7] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[5][6] For in vitro use, prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[6] For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween80 or suspension in vehicles like corn oil.[6]
Q5: I am observing an increase in CCL2 levels in my in vivo study after administering this compound. Is this expected?
A5: Yes, an increase in circulating CCL2 levels following the administration of a CCR2 antagonist is a known phenomenon.[8] This is thought to be due to the blockade of CCR2-mediated clearance of CCL2 from the bloodstream.[8] This effect should be taken into consideration when interpreting in vivo data.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Assay |
| IC50 | Human | 5.1 nM | Binding Antagonism |
| IC50 | Murine | 9.5 nM | Binding Antagonism |
| IC50 | Human | 3.8 nM | Chemotaxis Antagonism |
| IC50 | Murine | 7.8 nM | Chemotaxis Antagonism |
| Oral Bioavailability | Murine | 47% | - |
| Selectivity | - | >100-fold over other chemokine receptors | - |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate your CCR2-expressing cells (e.g., THP-1 monocytes) in appropriate culture vessels at a density that will allow for optimal growth during the experiment.
-
This compound Preparation: Prepare a working solution of this compound by diluting the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.1%).
-
Pre-treatment: Pre-incubate the cells with the this compound-containing medium for a sufficient period (e.g., 30-60 minutes) to allow for receptor binding.
-
CCL2 Stimulation: Add CCL2 to the culture medium at a pre-determined optimal concentration to induce the desired cellular response.
-
Incubation: Incubate the cells for the appropriate duration based on the endpoint being measured (e.g., 4-24 hours for gene expression analysis, shorter times for signaling pathway activation).
-
Harvesting: Harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction, or functional assays).
RNA Isolation and qPCR for CCL2 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA from the cell lysates using a standard RNA extraction protocol or a commercially available kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using CCL2-specific primers and a suitable qPCR master mix. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of CCL2 mRNA.
Protein Analysis (Western Blot) for Downstream Signaling (e.g., p-ERK)
-
Protein Extraction: After a short stimulation with CCL2 (e.g., 5-15 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against the protein of interest (e.g., phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK or GAPDH).
Visualizations
Caption: CCL2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CCR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to INCB3344 and Other CCR2 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) antagonist INCB3344 with other notable CCR2 inhibitors. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their performance, supported by detailed experimental methodologies.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of diseases, including inflammatory conditions, autoimmune disorders, diabetic nephropathy, and cancer. Consequently, the development of CCR2 antagonists has been an area of intense research. This guide focuses on this compound, a potent and selective CCR2 antagonist, and compares its performance with other key inhibitors in the class.
The CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. These pathways, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways, are crucial for mediating cellular responses such as chemotaxis, proliferation, and survival.[1][2][3] Antagonists like this compound block the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.
Quantitative Comparison of CCR2 Antagonists
The following tables summarize the in vitro potency of this compound and other selected CCR2 antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the CCR2 activity in binding and chemotaxis assays.
Table 1: In Vitro Potency (IC50) of CCR2 Antagonists
| Compound | Assay | Species | IC50 (nM) |
| This compound | Binding | Human | 5.1[4] |
| Binding | Murine | 9.5[4] | |
| Chemotaxis | Human | 3.8[4] | |
| Chemotaxis | Murine | 7.8[4] | |
| CCR2 antagonist 4 (Teijin) | Binding | Human (CCR2b) | 180[1] |
| Chemotaxis | Human | 24[1] | |
| PF-4136309 | Binding | Human | 5.2 |
| Binding | Murine | 17 | |
| Binding | Rat | 13 | |
| JNJ-41443532 | Binding | Human | 37 |
| Chemotaxis | Human | 30 |
Table 2: Selectivity Profile of this compound
| Target | IC50 |
| Murine CCR1 | >1 µM |
| Murine CCR5 | >3 µM |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM |
From the available data, this compound demonstrates high potency against both human and murine CCR2, with IC50 values in the low nanomolar range for both binding and functional chemotaxis assays.[4] Its selectivity profile indicates a low potential for off-target effects.[5]
Performance in Preclinical and Clinical Studies
This compound
In preclinical models, this compound has demonstrated efficacy in various inflammatory conditions. For instance, in a mouse model of delayed-type hypersensitivity, treatment with this compound resulted in a dose-dependent reduction in macrophage influx and tissue inflammation.[6][7] It also showed therapeutic effects in a mouse model of experimental autoimmune encephalomyelitis and a rat model of inflammatory arthritis.[6][7]
Other CCR2 Antagonists in Clinical Development
Several other CCR2 antagonists have progressed to clinical trials, with varying degrees of success.
-
CCX140 (ChemoCentryx): In a Phase II trial for diabetic nephropathy, CCX140, when added to the standard of care, resulted in a statistically significant reduction in urinary albumin to creatinine ratio (UACR) after 52 weeks.[8] The treatment was well-tolerated and did not affect systemic blood pressure.[8]
-
CCX872 (ChemoCentryx): In a Phase Ib trial for patients with advanced pancreatic cancer, CCX872 in combination with FOLFIRINOX was well-tolerated.[1] The overall survival at 18 months was 29%, which compares favorably to historical data for FOLFIRINOX alone.[4][6]
-
PF-04634817 (Pfizer): A dual CCR2/CCR5 antagonist, PF-04634817, was evaluated in patients with diabetic nephropathy. The study showed a modest, placebo-adjusted reduction in UACR of 8.2% at 12 weeks.[3] However, due to the modest efficacy, its clinical development for this indication was discontinued.[3][9] In a separate trial for diabetic macular edema, it did not meet the predefined noninferiority criteria compared to ranibizumab.[10]
-
JNJ-41443532 (Johnson & Johnson): A Phase II study in patients with type 2 diabetes mellitus showed that JNJ-41443532 led to a modest improvement in glycemic parameters compared to placebo and was generally well-tolerated.[11]
-
MLN1202 (Millennium Pharmaceuticals): A human CCR2 blocking antibody, MLN1202, was tested in a Phase IIa clinical trial for active rheumatoid arthritis. Despite demonstrating biological activity by reducing free CCR2 on monocytes, the treatment did not result in clinical improvement or a reduction in synovial inflammation.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and interpretation of studies involving CCR2 antagonists.
CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Objective: To determine the binding affinity (IC50 and Ki) of a CCR2 antagonist.
Materials:
-
Cell membranes from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2, CHO-CCR2).
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).
-
Test antagonist compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, 0.05% CHAPS, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well filter plates and a vacuum manifold/cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing CCR2 and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled CCR2 ligand.
-
Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[7][13]
References
- 1. ChemoCentryx Reports Initial Results From Ongoing Phase Ib Clinical Trial Of CCX872 In Patients With Advanced Pancreatic Cancer [clinicalleader.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to CCR2 Antagonists: INCB3344 vs. PF-4136309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two well-characterized small molecule antagonists of the C-C chemokine receptor type 2 (CCR2): INCB3344 and PF-4136309 (also known as INCB8761). Both compounds have been instrumental in preclinical research to elucidate the role of the CCL2/CCR2 signaling axis in a variety of inflammatory and autoimmune diseases, as well as in oncology. This document synthesizes available experimental data to offer an objective comparison of their performance characteristics.
Introduction to CCR2 and its Antagonists
The C-C chemokine receptor 2 (CCR2) is a G-protein-coupled receptor that plays a pivotal role in mediating the migration of monocytes, macrophages, and other immune cells to sites of inflammation.[1][2] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade upon binding to CCR2, leading to chemotaxis and cellular activation.[3][4] This signaling axis is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and cancer, making CCR2 an attractive therapeutic target.[1][2][5]
This compound, developed by Incyte Corporation, and PF-4136309, a collaboration between Incyte and Pfizer, are both potent and selective antagonists of CCR2.[3][6] They function by binding to the receptor and preventing the interaction with CCL2, thereby inhibiting downstream signaling and subsequent immune cell recruitment.[4][7] While both molecules target the same receptor, they possess distinct pharmacological profiles.
In Vitro Potency: A Quantitative Comparison
Both this compound and PF-4136309 demonstrate nanomolar potency in inhibiting CCR2 activity across multiple species. The following tables summarize their reported half-maximal inhibitory concentrations (IC50) in various in vitro assays.
Table 1: CCR2 Binding Affinity
| Compound | Species | IC50 (nM) |
| This compound | Human | 5.1[8][9][10] |
| Mouse | 9.5[8][9][10] | |
| Rat | 7.3[8] | |
| PF-4136309 | Human | 5.2 |
| Mouse | 17 | |
| Rat | 13 |
Table 2: Inhibition of Chemotaxis
| Compound | Species | IC50 (nM) |
| This compound | Human | 3.8[8][9][10] |
| Mouse | 7.8[8][9][10] | |
| Rat | 2.7[8] | |
| PF-4136309 | Human | 3.9 |
| Mouse | 16 | |
| Rat | 2.8 |
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins. Both this compound and PF-4136309 have been profiled against a panel of other G-protein coupled receptors (GPCRs) and ion channels to assess their selectivity.
Table 3: Selectivity of this compound and PF-4136309
| Compound | Off-Target | Selectivity |
| This compound | Other Chemokine Receptors (e.g., CCR1, CCR5) | >100-fold[6][10] |
| Panel of >50 GPCRs and Ion Channels | IC50 > 1 µM[8] | |
| PF-4136309 | Other Chemokine Receptors (e.g., CCR1, CCR3, CCR5) | No significant activity at 1 µM[3] |
| Panel of >50 GPCRs, Transporters, and Ion Channels | No significant activity at 1 µM[3] | |
| hERG Potassium Channel | IC50 = 20 µM |
Pharmacokinetic Properties
The in vivo efficacy of a compound is highly dependent on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability and half-life are key parameters for determining dosing regimens in preclinical studies.
Table 4: Pharmacokinetic Parameters in Rodents
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) (hours) |
| This compound | Mouse | 47%[8][10] | ~12 (single i.p. dose)[3] |
| PF-4136309 | Rat | 78% | 2.5 (i.v.), similar for p.o. |
| Dog | 78% | 2.4 (i.v.), similar for p.o. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR2 signaling pathway and standard experimental workflows.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the target receptor (e.g., human or mouse CCR2).
-
Incubation: Membranes are incubated in a multi-well plate with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and serial dilutions of the antagonist (this compound or PF-4136309).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with a cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
Chemotaxis Assay (General Protocol)
This functional assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.
-
Cell Preparation: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes are harvested and resuspended in assay medium.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist or vehicle control.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing the chemoattractant (CCL2) and the upper chamber containing the pre-incubated cells, separated by a porous membrane.
-
Migration: The plate is incubated for a period to allow the cells to migrate through the pores towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by staining and counting, or by using fluorescently labeled cells.
-
Analysis: The results are used to calculate the IC50 value, representing the concentration of the antagonist that inhibits cell migration by 50%.
Preclinical In Vivo Studies
Both this compound and PF-4136309 have been evaluated in various rodent models of disease, demonstrating their potential to modulate inflammatory responses in vivo.
-
This compound: Has shown efficacy in a mouse model of delayed-type hypersensitivity by dose-dependently inhibiting macrophage influx and reducing tissue inflammation.[6][11] It has also demonstrated therapeutic effects in a mouse model of experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and a rat model of inflammatory arthritis.[6][11] Furthermore, in a mouse model of diabetic nephropathy, this compound reduced albuminuria and serum creatinine levels.[12]
-
PF-4136309: Preclinical studies have highlighted its potential in oncology. In a mouse model of pancreatic cancer, PF-4136309 was shown to block the mobilization of CCR2+ monocytes, leading to a depletion of tumor-associated macrophages and subsequent inhibition of tumor growth and metastasis.[13] PF-4136309 has also entered human clinical trials, including a Phase 1b study in combination with chemotherapy for metastatic pancreatic ductal adenocarcinoma.[14]
Summary and Conclusion
This compound and PF-4136309 are both potent and selective CCR2 antagonists that have proven to be valuable tools in preclinical research.
-
Potency: Both compounds exhibit low nanomolar IC50 values for CCR2 binding and chemotaxis inhibition in human, mouse, and rat systems. Their potencies are largely comparable, with minor variations depending on the specific assay and species.
-
Selectivity: Both antagonists demonstrate high selectivity for CCR2 over other chemokine receptors and a broad range of other molecular targets, which is a desirable characteristic for a therapeutic candidate.
-
Pharmacokinetics: PF-4136309 exhibits higher oral bioavailability in rodents compared to the reported value for this compound. Both compounds have half-lives suitable for in vivo studies.
-
In Vivo Efficacy: Both have demonstrated efficacy in relevant animal models of disease, with this compound being extensively characterized in inflammatory and autoimmune models, while PF-4136309 has also been investigated in the context of cancer immunotherapy.
The choice between this compound and PF-4136309 for a particular research application may depend on the specific experimental design, the animal model being used, and the desired pharmacokinetic profile. This guide provides a foundational dataset to aid researchers in making an informed decision.
References
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CCR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
CCR2 Antagonists in Focus: A Comparative Efficacy Analysis of INCB3344 and CCX872
In the landscape of therapeutic drug development, particularly for inflammatory diseases and oncology, the C-C chemokine receptor 2 (CCR2) has emerged as a significant target. This receptor and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are pivotal in mediating the migration of monocytes and macrophages to sites of inflammation and tumors.[1][2][3][4][5] The infiltration of these immune cells is a hallmark of many chronic inflammatory conditions and can contribute to a pro-tumoral microenvironment.[1][4][6] This guide provides a detailed comparison of two small molecule CCR2 antagonists, INCB3344 and CCX872, summarizing their efficacy based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and CCX872 function as antagonists of the CCR2 receptor.[7][8][9][10] By binding to CCR2, these molecules block the interaction with its ligand CCL2.[7][9] This inhibition prevents the downstream signaling cascade that leads to the chemotaxis of monocytes and macrophages, thereby reducing their accumulation at pathological sites.[4][7][9] The CCR2 signaling pathway is integral to the inflammatory response and its modulation has therapeutic potential across a range of diseases, including rheumatoid arthritis, multiple sclerosis, diabetic nephropathy, and various cancers.[3][5][11]
In Vitro Efficacy
This compound has demonstrated potent and selective antagonism of the CCR2 receptor across multiple species. In vitro assays have shown low nanomolar IC50 values for both binding and chemotaxis inhibition.
Table 1: In Vitro Potency (IC50) of this compound
| Assay | Species/Cell Line | Target | IC50 (nM) |
|---|---|---|---|
| Binding | Human | hCCR2 | 5.1[8] |
| Binding | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5[8] |
| Binding | Rat | rCCR2 | 7.3[8] |
| Binding | Cynomolgus | cCCR2 | 16[8] |
| Chemotaxis | Human | hCCR2 | 3.8[8] |
| Chemotaxis | Murine | mCCR2 | 7.8[8] |
| Chemotaxis | Rat | rCCR2 | 2.7[8] |
| Chemotaxis | Cynomolgus | cCCR2 | 6.2[8] |
Data sourced from MedchemExpress and Benchchem.[8][11]
This compound also exhibits high selectivity for CCR2, with IC50 values greater than 1 µM for a panel of over 50 other ion channels, transporters, and GPCRs, including the closely related chemokine receptors CCR1 and CCR5.[8][11][12]
Detailed in vitro potency data for CCX872 is not as readily available in the public domain. However, it is described as a potent and orally active CCR2 antagonist.[7]
Preclinical In Vivo Efficacy
This compound has been evaluated in several rodent models of inflammatory diseases, demonstrating significant efficacy.
-
Delayed-Type Hypersensitivity: In a mouse model, this compound treatment resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[11][12][13][14]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic administration of this compound significantly reduced disease severity.[11][12][13][14]
-
Inflammatory Arthritis: this compound was also shown to be effective in a rat model of inflammatory arthritis.[11][12][13][14]
-
Diabetic Nephropathy: In a mouse model, this compound administration for 8 weeks led to decreased albuminuria and serum creatinine levels, along with a reduction in kidney macrophages.[11]
-
Hypertension: In mice with angiotensin II-induced hypertension, this compound treatment reduced the accumulation of macrophages in the artery wall by approximately 50% and lowered elevated systolic blood pressure.[15]
CCX872 has also been assessed in preclinical models, with a focus on oncology and liver disease.
-
Pancreatic Cancer: In a murine pancreatic cancer model, one week of CCR2 inhibition with a compound from the same class as CCX872 resulted in a 42% decrease in tumor size and a 45% reduction in monocytic myeloid-derived suppressor cells (M-MDSCs).[16]
-
Nonalcoholic Steatohepatitis (NASH): CCX872 has been shown to reduce liver fibrosis in in vivo models of NASH.[17]
Clinical Efficacy: CCX872 in Pancreatic Cancer
CCX872 has progressed to clinical trials, notably a Phase Ib study in patients with advanced, non-resectable pancreatic cancer. In this trial, CCX872 was administered in combination with the standard-of-care chemotherapy regimen FOLFIRINOX.
Table 2: Clinical Efficacy of CCX872 + FOLFIRINOX in Advanced Pancreatic Cancer (Phase Ib)
| Efficacy Endpoint | Pre-Specified Evaluable Population (N=41) | Intent-to-Treat (ITT) Population (N=50) |
|---|---|---|
| Tumor Control Rate (at 12 weeks) | 78% (32/41)[17][18] | 64% (32/50)[17] |
| Overall Response Rate (ORR) (at 12 weeks) | 37% (15/41)[17][18] | 30% (15/50)[17][18] |
| Stable Disease (at 12 weeks) | 41% (17/41)[18] | 34% (17/50)[17] |
| Progressive Disease (at 12 weeks) | 22% (9/41)[17] | 18% (9/50)[17] |
| Progression-Free Survival (PFS) at 24 weeks | 57%[19] | - |
| Median PFS | 179 days[19] | - |
| Overall Survival (OS) at 18 months | - | 29%[6][20][21] |
| Median Survival Time | 11.5 months[19] | - |
Data from ChemoCentryx press releases and ASCO meeting abstracts.[6][17][18][19][20][21]
The combination of CCX872 with FOLFIRINOX was reported to be well-tolerated, with no apparent additional safety burdens compared to FOLFIRINOX alone.[17][18] The 18-month overall survival rate of 29% with the combination therapy was noted as favorable compared to the historical 18.6% for FOLFIRINOX alone.[21]
Clinical trial data for this compound is not as extensively reported in the public domain.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the evaluation of these CCR2 antagonists.
This compound: In Vitro Whole Cell Binding Assay
-
Cell Line: Murine monocyte cell line WEHI-274.1.[8]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2) is used as a tracer.[8]
-
Procedure: WEHI-274.1 cells are incubated with the radiolabeled mCCL2 and varying concentrations of this compound.[8]
-
Measurement: The ability of this compound to inhibit the binding of 125I-mCCL2 to the CCR2 receptors on the cells is quantified.[8]
-
Endpoint: The IC50 value is determined, representing the concentration of this compound required to inhibit 50% of the radioligand binding.[8]
CCX872: Phase Ib Clinical Trial in Pancreatic Cancer (NCT02345408)
-
Study Design: Open-label, multi-center, single-arm Phase Ib trial.[17]
-
Patient Population: 50 patients with non-resectable, locally advanced or metastatic pancreatic cancer and an ECOG performance status of ≤ 2.[17][18][21]
-
Treatment Regimen: Patients received FOLFIRINOX (fluorouracil, leucovorin, irinotecan, oxaliplatin) every two weeks for up to 24 weeks, plus 150 mg of CCX872 administered orally twice daily.[17][18][21]
-
Primary Efficacy Endpoint: Progression-free survival (PFS) at 24 weeks.[18][19]
-
Secondary Endpoints: Tumor control rate and objective response rate, assessed by CT scans every 12 weeks according to RECIST 1.1 criteria.[17][18]
-
Continuation: Patients who achieved stable disease or better at 12 weeks were eligible to continue receiving CCX872 until disease progression.[17][21]
Summary and Conclusion
Both this compound and CCX872 are potent antagonists of the CCR2 receptor, a key mediator of monocyte and macrophage recruitment in inflammatory and oncologic conditions.
-
This compound has a well-characterized preclinical profile, with strong in vitro potency and selectivity, and demonstrated efficacy in a variety of rodent models of inflammatory diseases.[8][11][12][13][14] Its oral bioavailability and activity across multiple species make it a valuable tool for preclinical research.[8][12][22]
-
CCX872 has shown promising results in a clinical setting, particularly in combination with chemotherapy for advanced pancreatic cancer.[6][17][19][20][21] The data from the Phase Ib trial suggest that targeting CCR2 can improve clinical outcomes in this challenging disease.[6][20][21]
A direct, head-to-head comparison of the efficacy of this compound and CCX872 is not available from the reviewed literature. The existing data highlights the therapeutic potential of CCR2 antagonism, with this compound showing broad applicability in preclinical inflammatory models and CCX872 demonstrating clinical proof-of-concept in oncology. Further research and clinical trials will be necessary to fully elucidate the comparative efficacy and optimal therapeutic positioning of these and other CCR2 antagonists.
References
- 1. frontiersin.org [frontiersin.org]
- 2. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy CCX872 (EVT-1534503) [evitachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. ahajournals.org [ahajournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ChemoCentryx Reports Initial Results From Ongoing Phase Ib Clinical Trial Of CCX872 In Patients With Advanced Pancreatic Cancer [clinicalleader.com]
- 18. ascopubs.org [ascopubs.org]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. researchgate.net [researchgate.net]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
Validating INCB3344 Activity in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) antagonist, INCB3344, with other alternatives, supported by experimental data. The information is intended to assist in the evaluation and validation of this compound's activity in novel preclinical models.
Executive Summary
This compound is a potent and selective small molecule antagonist of the CCR2 receptor, demonstrating efficacy in various rodent models of inflammatory diseases.[1] It effectively inhibits the binding of the chemokine CCL2 to CCR2, thereby blocking downstream signaling and monocyte/macrophage recruitment.[1][2][3] This guide summarizes its in vitro and in vivo activity, provides detailed experimental protocols, and visually represents its mechanism of action and experimental workflows.
Data Presentation
In Vitro Potency and Selectivity
This compound exhibits nanomolar potency against both human and murine CCR2 and displays high selectivity over other chemokine receptors.[4][5]
| Compound | Assay | Species/Cell Line | Target | IC50 (nM) |
| This compound | Binding | Human | hCCR2 | 5.1[4][5] |
| Binding | Murine | mCCR2 | 9.5[4][5] | |
| Binding | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5[4] | |
| Binding | Rat | rCCR2 | 7.3[4] | |
| Binding | Cynomolgus | cCCR2 | 16[4] | |
| Chemotaxis (CCL2/MCP-1 induced) | Human | hCCR2 | 3.8[4][5] | |
| Chemotaxis (CCL2/MCP-1 induced) | Murine | mCCR2 | 7.8[4][5] | |
| Chemotaxis (CCL2/MCP-1 induced) | Rat | rCCR2 | 2.7[4] | |
| Chemotaxis (CCL2/MCP-1 induced) | Cynomolgus | cCCR2 | 6.2[4] | |
| CCR2 antagonist 4 (Teijin compound 1) | Binding | Human | CCR2b | 180[6] |
| Chemotaxis (MCP-1 induced) | Human | CCR2 | 24[6] |
| Selectivity Profile of this compound | |
| Target | IC50 |
| Murine CCR1 | >1 µM[4] |
| Murine CCR5 | >3 µM[4] |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM[4] |
In Vivo Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in reducing inflammation and disease severity in various animal models.
| Model | Species | Key Findings |
| Delayed-Type Hypersensitivity | Mouse | Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation.[1][2][7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Significant reduction in disease severity.[1][2][7] |
| Inflammatory Arthritis | Rat | Demonstrated efficacy in reducing disease.[1][2][7] |
| Diabetic Nephropathy | Mouse | Decreased albuminuria, serum creatinine, and macrophage abundance in the kidney.[6][8][9] |
| Spinal Cord Injury (SCI) | Not Specified | Inhibited microglial activation and neuronal cell apoptosis.[10] |
| Status Epilepticus | Mouse | Pharmacokinetic data shows brain penetration.[11] |
Pharmacokinetic Profile
This compound possesses good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo studies.[1][2][7]
| Parameter | Species | Value |
| Oral Bioavailability | Mouse | 47%[5] |
| Free Fraction (Serum) | Human | 24%[5] |
| Free Fraction (Serum) | Mouse | 15%[5] |
Mandatory Visualization
Caption: this compound antagonizes the CCL2/CCR2 signaling pathway.
Caption: Workflow for a Delayed-Type Hypersensitivity model.
Experimental Protocols
In Vitro Assays
1. CCR2 Receptor Binding Assay
-
Objective: To determine the potency of this compound in inhibiting the binding of CCL2 to its receptor.
-
Cell Line: A murine monocyte cell line, WEHI-274.1, or a human cell line expressing CCR2.[4]
-
Tracer: 125I-labeled murine or human CCL2.
-
Procedure:
-
Cells are incubated with varying concentrations of this compound.
-
125I-labeled CCL2 is added to the cell suspension.
-
The mixture is incubated to allow for binding.
-
Bound and free tracer are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled CCL2.
-
2. Chemotaxis Assay
-
Objective: To assess the functional ability of this compound to block CCL2-induced cell migration.
-
Cells: Monocytes or other CCR2-expressing cells.
-
Apparatus: A Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Procedure:
-
The lower chamber is filled with media containing CCL2 as a chemoattractant.
-
CCR2-expressing cells, pre-incubated with different concentrations of this compound or vehicle, are placed in the upper chamber.
-
The chambers are incubated to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified by counting under a microscope or by using a fluorescent dye.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the cell migration induced by CCL2.
-
3. ERK Phosphorylation Assay
-
Objective: To measure the inhibition of downstream signaling following CCR2 activation.
-
Cells: CCR2-expressing cells.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound.
-
The cells are then stimulated with CCL2.
-
Cell lysates are collected and subjected to Western blotting.
-
Phosphorylated ERK (p-ERK) and total ERK levels are detected using specific antibodies.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of signaling inhibition.
-
In Vivo Models
1. Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To evaluate the effect of this compound on T-cell and macrophage-mediated inflammation.
-
Animal Model: Mice (e.g., BALB/c).
-
Procedure:
-
Sensitization: Mice are sensitized by subcutaneous injection of an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant (CFA).
-
Challenge: Several days later, the mice are challenged by injecting the antigen into a specific site, such as the ear pinna or footpad.
-
Treatment: this compound or vehicle is administered orally at specified doses before and/or after the challenge.
-
Evaluation:
-
The inflammatory response (e.g., ear swelling) is measured at various time points post-challenge using a caliper.
-
At the end of the experiment, tissues are collected for histopathological analysis to assess cellular infiltration, particularly of macrophages.
-
-
2. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To assess the therapeutic potential of this compound in a model of multiple sclerosis.
-
Animal Model: Mice (e.g., C57BL/6).
-
Procedure:
-
Induction: EAE is induced by immunization with a myelin-derived peptide (e.g., MOG35-55) in CFA, followed by injections of pertussis toxin.
-
Treatment: Therapeutic dosing of this compound or vehicle is initiated at the onset of clinical signs or at a predetermined time point.
-
Evaluation:
-
Animals are monitored daily for clinical signs of EAE and scored based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Body weight is also recorded.
-
At the end of the study, spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.
-
-
3. Inflammatory Arthritis Model
-
Objective: To investigate the efficacy of this compound in a model of rheumatoid arthritis.
-
Animal Model: Rats (e.g., Lewis rats).
-
Procedure:
-
Induction: Arthritis is induced by immunization with an adjuvant, such as CFA, or collagen (collagen-induced arthritis).
-
Treatment: this compound or vehicle is administered daily, starting before or after the onset of arthritis.
-
Evaluation:
-
The severity of arthritis is assessed by scoring paw swelling and inflammation.
-
Histological examination of the joints is performed to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
-
This guide provides a foundational framework for validating the activity of this compound in new models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, this compound [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
INCB3344: A Comparative Analysis of Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of INCB3344, a potent and selective CCR2 antagonist, with its potential off-target receptors. The data presented is supported by detailed experimental protocols to aid in the evaluation of this compound for preclinical and clinical research.
Executive Summary
This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator of monocyte and macrophage recruitment in inflammatory diseases.[1][2][3] This compound exhibits high affinity for both human and murine CCR2, with IC50 values in the low nanomolar range for binding and functional inhibition.[4][5][6] Extensive selectivity profiling demonstrates that this compound is highly selective for CCR2, with over 100-fold greater potency against its primary target compared to a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][4][5][7]
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the inhibitory activity of this compound against its primary target, CCR2, across multiple species, and its cross-reactivity with other closely related chemokine receptors.
| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |
| CCR2 | Human | Binding | 5.1 | [5] |
| Human | Chemotaxis | 3.8 | [5] | |
| Mouse | Binding | 9.5 | [5] | |
| Mouse | Chemotaxis | 7.8 | [5] | |
| Rat | Binding | 7.3 | [5] | |
| Cynomolgus | Binding | 16 | [5] | |
| CCR1 | Mouse | Binding | >1,000 | [5] |
| CCR5 | Mouse | Binding | >3,000 | [5] |
| Other GPCRs, Ion Channels, Transporters | Various | Binding | >1,000 | [5] |
Experimental Protocols
Radioligand Binding Assay (for CCR2, CCR1, and CCR5)
This protocol describes a competitive displacement assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (for mCCR2) or other cell lines engineered to express the target receptor.[5][6]
-
Radioligand: ¹²⁵I-labeled CCL2 (for CCR2) or other appropriate radiolabeled ligands for CCR1 and CCR5.
-
Test Compound: this compound.
-
Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plates.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of unlabeled ligand (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of radioligand at a final concentration near its Kd.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a filter plate and wash rapidly with cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate and add scintillation fluid. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the percentage of specific binding at each concentration of this compound and calculate the IC50 value using non-linear regression analysis.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit cell migration in response to a chemoattractant.
Workflow for Chemotaxis Assay
Caption: Workflow for the in vitro chemotaxis assay.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: 96-well chemotaxis plate with a porous membrane (e.g., 5 µm pores).
Procedure:
-
Cell Preparation: Resuspend cells in assay medium and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 to the lower wells of the chemotaxis plate.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification:
-
Remove the non-migrated cells from the upper side of the membrane.
-
Stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., Calcein AM).
-
Quantify the number of migrated cells by fluorescence measurement or cell counting.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
Signaling Pathway Overview
CCR2 is a G-protein coupled receptor that, upon binding its ligand CCL2, activates several downstream signaling cascades crucial for cell migration, survival, and inflammation.[8][9] this compound, as a CCR2 antagonist, blocks the initiation of these pathways.
Simplified CCR2 Signaling Pathway
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CCR | TargetMol [targetmol.com]
- 7. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
INCB3344: A Comparative Analysis of Efficacy in Murine and Rat Models
For Immediate Release
WILMINGTON, DE – A comprehensive review of preclinical data on INCB3344, a potent and selective CCR2 antagonist, reveals significant efficacy in both mouse and rat models of inflammatory diseases. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the key findings, providing a side-by-side analysis of the compound's performance, supported by experimental data and detailed methodologies.
In Vitro Potency: A Cross-Species Comparison
This compound demonstrates nanomolar potency in inhibiting the binding of the chemokine CCL2 to its receptor CCR2 in both mouse and rat cells. This high affinity translates to effective blockade of downstream signaling and functional responses, such as ERK phosphorylation and chemotaxis.[1] The comparable in vitro activity between the two rodent species provided a strong rationale for its evaluation in corresponding in vivo disease models.
| Parameter | Mouse (mCCR2) | Rat (rCCR2) | Reference |
| Binding IC50 | 9.5 nM | 7.3 nM | [2] |
| Chemotaxis IC50 | 7.8 nM | 2.7 nM | [2] |
In Vivo Efficacy: Attenuation of Inflammatory Responses
This compound has been evaluated in a range of inflammatory disease models in both mice and rats, consistently demonstrating its ability to mitigate disease pathology by inhibiting the recruitment of CCR2-expressing monocytes and macrophages to sites of inflammation.
Mouse Models
In murine models, this compound has shown significant efficacy in delayed-type hypersensitivity (DTH), experimental autoimmune encephalomyelitis (EAE), and diabetic nephropathy.
-
Delayed-Type Hypersensitivity: Oral administration of this compound resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE): In this mouse model of multiple sclerosis, therapeutic dosing with this compound led to a significant reduction in disease severity.[1]
-
Diabetic Nephropathy: In a db/db mouse model of diabetic nephropathy, an 8-week course of this compound treatment led to a significant decrease in albuminuria and serum creatinine levels, indicating a preservation of kidney function.[3] This was accompanied by a reduction in the accumulation of bone marrow-derived macrophages in the kidney.[3]
| Mouse Model | Key Efficacy Endpoints | This compound Treatment Regimen | Outcome | Reference |
| Delayed-Type Hypersensitivity | Macrophage Influx, Tissue Inflammation | Oral administration | Dose-dependent inhibition of macrophage influx and reduction in inflammation. | [1] |
| Experimental Autoimmune Encephalomyelitis | Clinical Disease Score | Therapeutic dosing | Significant reduction in disease severity. | [1] |
| Diabetic Nephropathy (db/db mice) | Albuminuria, Serum Creatinine | Intraperitoneal administration for 8 weeks | Significant decrease in albuminuria and serum creatinine. | [3] |
Rat Model
In a rat model of inflammatory arthritis, this compound also demonstrated marked therapeutic effects.
-
Adjuvant-Induced Arthritis: In this model, which shares features with human rheumatoid arthritis, this compound treatment significantly reduced the inflammatory pathology.[1]
| Rat Model | Key Efficacy Endpoints | This compound Treatment Regimen | Outcome | Reference |
| Adjuvant-Induced Arthritis | Inflammation | Therapeutic dosing | Significant reduction in disease. | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and comparison.
Delayed-Type Hypersensitivity (DTH) in Mice
-
Sensitization: Female C57BL/6 mice are immunized via subcutaneous injection at two sites on the lower back with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA). Each mouse receives a total volume of 0.1 mL.
-
Challenge: Five days after sensitization, mice are challenged by injecting 20 µL of mBSA in phosphate-buffered saline (PBS) into one hind footpad. The contralateral footpad is injected with PBS alone to serve as a negative control.
-
Treatment: this compound or vehicle is administered orally at specified doses and schedules.
-
Assessment: Paw swelling is measured 24 hours after the challenge using calipers. The difference in thickness between the mBSA-injected and PBS-injected paws is calculated as the primary measure of the DTH response.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in male Lewis rats by a single intradermal injection of 0.1 mL of heat-killed Mycobacterium butyricum (0.5 mg) suspended in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Prophylactic or therapeutic administration of this compound or vehicle is initiated at specified time points relative to adjuvant injection.
-
Assessment: The severity of arthritis is evaluated by scoring the clinical signs of inflammation in the paws (erythema, swelling) and by measuring paw volume using a plethysmometer. Arthritis scores are typically assigned on a scale of 0 to 4 for each paw.
Mechanism of Action and Experimental Workflow
This compound exerts its therapeutic effect by antagonizing the CCR2 receptor, a key mediator of monocyte and macrophage migration. The binding of the ligand CCL2 to CCR2 activates several downstream signaling pathways, including the ERK/MAP kinase pathway, leading to chemotaxis and cellular infiltration into inflamed tissues. By blocking this interaction, this compound effectively reduces the inflammatory infiltrate, thereby ameliorating disease pathology.
The general workflow for evaluating the in vivo efficacy of this compound in these rodent models follows a standardized process of disease induction, treatment administration, and subsequent assessment of disease-related parameters.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB3344: A Comparative Guide to its Selectivity Against CCR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist, INCB3344, with other alternative CCR2 inhibitors, focusing on its selectivity against the C-C chemokine receptor 5 (CCR5). The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent and highly selective antagonist of CCR2, demonstrating significantly greater affinity for CCR2 over other chemokine receptors, including the closely related CCR5. Experimental data reveals that this compound has an IC50 for murine CCR5 that is over 300 times higher than its IC50 for murine CCR2, highlighting its specificity. This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that can arise from the inhibition of other receptors. This guide will delve into the quantitative data supporting this selectivity, outline the experimental methodologies used for its determination, and provide a comparative analysis with other CCR2 antagonists.
Quantitative Selectivity Profile of this compound
The following table summarizes the in vitro potency and selectivity of this compound against various chemokine receptors. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Receptor | Species | Assay Type | IC50 (nM) | Selectivity (fold) vs. mCCR2 |
| CCR2 | Human | Binding Antagonism | 5.1[1][2] | - |
| CCR2 | Human | Chemotaxis | 3.8[1][2] | - |
| CCR2 | Murine | Binding Antagonism | 9.5[1][2] | - |
| CCR2 | Murine | Chemotaxis | 7.8[1][2] | - |
| CCR1 | Murine | Binding Antagonism | >1000[1][2] | >105 |
| CCR5 | Murine | Binding Antagonism | >3000 [1][2] | >315 |
Comparative Analysis with Alternative CCR2 Antagonists
To provide a broader context for the selectivity of this compound, the following table compares its performance with other notable CCR2 antagonists, some of which have been evaluated in clinical trials.
Table 2: Comparative Selectivity of CCR2 Antagonists Against CCR5
| Antagonist | Target | IC50 (nM) | Selectivity (CCR5 IC50 / CCR2 IC50) |
| This compound | mCCR2 | 9.5 [1][2] | >315 |
| mCCR5 | >3000 [1][2] | ||
| PF-4136309 (INCB8761) | hCCR2 | 5.2[3][4] | High (Specific value not available)[4][5][6] |
| BMS-813160 | hCCR2 | 6.2[7] | 0.58 (Dual Antagonist) |
| hCCR5 | 3.6[7] | ||
| Cenicriviroc (TAK-652) | hCCR2 | 5.9[8] | Not highly selective (Dual Antagonist)[9][10] |
| hCCR5 | (Potent activity) |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound performance. The following are methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Whole-Cell)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor on whole cells, providing a quantitative measure of binding affinity.
-
Cell Line: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1][2][11]
-
Protocol:
-
Cell Preparation: WEHI-274.1 cells are harvested and resuspended in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension to wells containing various concentrations of this compound.
-
Ligand Addition: Add a constant concentration of 125I-mCCL2 to all wells. For determining non-specific binding, a high concentration of unlabeled mCCL2 is added to a set of control wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The contents of the wells are rapidly filtered through a filter mat to separate the cells with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2 is determined and reported as the IC50 value.
-
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Line: CCR2-expressing cells (e.g., primary monocytes or cell lines like THP-1).
-
Chemoattractant: Recombinant human or murine CCL2.
-
Protocol:
-
Cell Preparation: CCR2-expressing cells are harvested and resuspended in assay medium.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber is filled with assay medium containing the chemoattractant (CCL2).
-
Cell Addition: The pre-incubated cell suspension is added to the upper chamber of the Transwell insert, which has a porous membrane separating the upper and lower chambers.
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescently labeled cell population and measuring the fluorescence in the lower chamber.
-
Data Analysis: The concentration of this compound that inhibits 50% of the CCL2-induced cell migration is determined and reported as the IC50 value.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event following CCR2 activation, to assess the inhibitory effect of a compound.[12]
-
Cell Line: CCR2-expressing cells.
-
Stimulant: CCL2.
-
Protocol:
-
Cell Culture and Starvation: Cells are cultured and then serum-starved to reduce basal levels of ERK phosphorylation.
-
Antagonist Treatment: Cells are pre-treated with various concentrations of this compound.
-
Stimulation: Cells are stimulated with a specific concentration of CCL2 for a short period to induce ERK phosphorylation.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular proteins.
-
Detection of Phospho-ERK: The level of phosphorylated ERK in the cell lysates is measured. This is typically done using methods such as:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK and total ERK.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect phosphorylated ERK.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phospho-ERK for analysis.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the CCL2-induced ERK phosphorylation is determined and reported as the IC50 value.
-
Conclusion
The available experimental data strongly indicates that this compound is a highly selective inhibitor of CCR2 with minimal activity against CCR5. This high degree of selectivity is a desirable characteristic for a therapeutic agent targeting CCR2-mediated inflammatory and disease processes, as it may reduce the potential for off-target effects associated with the inhibition of other chemokine receptors like CCR5. The detailed experimental protocols provided in this guide offer a basis for the replication and validation of these findings, and the comparative analysis with other CCR2 antagonists highlights the favorable selectivity profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CCR | TargetMol [targetmol.com]
- 12. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CCR2 Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of leading C-C chemokine receptor type 2 (CCR2) inhibitors, providing a comparative look at their performance, supported by experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are central to the inflammatory response, primarily by orchestrating the migration of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathophysiology of a wide array of inflammatory and fibrotic diseases, as well as cancer, making CCR2 a compelling therapeutic target.[3][4] This guide offers a comparative overview of several key CCR2 inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[3][5] This activation leads to the recruitment of various downstream signaling molecules, including those involved in the PI3K/Akt, JAK/STAT, and P38/MAPK pathways.[3][5] Ultimately, this signaling culminates in cellular responses crucial for inflammation, such as cell survival, proliferation, cytokine production, and, most notably, directed cell migration (chemotaxis).[3][5] CCR2 inhibitors function by blocking this interaction, thereby preventing the recruitment of inflammatory cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
INCB3344: A Comparative Performance Analysis in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of INCB3344's performance against other alternatives, supported by experimental data from published studies. This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation.
In Vitro Performance
This compound demonstrates potent antagonist activity against both human and rodent CCR2. Its efficacy has been characterized through various in vitro assays, with key quantitative data summarized below.
Potency and Selectivity
This compound exhibits low nanomolar potency in inhibiting the binding of the primary CCR2 ligand, CCL2 (also known as MCP-1), and subsequent functional responses like chemotaxis.
| Assay | Species | Target | IC50 (nM) |
| Binding Antagonism | Human | hCCR2 | 5.1 |
| Murine | mCCR2 | 9.5 | |
| Murine (WEHI-274.1 cells) | mCCR2 | 10 | |
| Rat | rCCR2 | 7.3 | |
| Cynomolgus Monkey | cCCR2 | 16 | |
| Chemotaxis Antagonism | Human | hCCR2 | 3.8 |
| Murine | mCCR2 | 7.8 | |
| Rat | rCCR2 | 2.7 | |
| Cynomolgus Monkey | cCCR2 | 6.2 |
This compound displays high selectivity for CCR2 over other chemokine receptors and a broad panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters.
| Target | IC50 |
| Murine CCR1 | >1 µM |
| Murine CCR5 | >3 µM |
| Panel of >50 other GPCRs, ion channels, and transporters | >1 µM |
Experimental Protocols
This assay measures the ability of a compound to inhibit the binding of a radiolabeled ligand to cells expressing the target receptor.
-
Cell Line: Murine monocyte cell line WEHI-274.1, which endogenously expresses murine CCR2.
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Protocol Outline:
-
WEHI-274.1 cells are incubated with varying concentrations of this compound.
-
125I-mCCL2 is added to the cell suspension.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Unbound radioligand is separated from the cells by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2.
-
This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.
-
Cell Line: Cells expressing the target CCR2, such as primary monocytes or cell lines like THP-1.
-
Chemoattractant: Recombinant CCL2 (MCP-1).
-
Protocol Outline:
-
A multi-well plate with transwell inserts (containing a porous membrane) is used.
-
The lower chamber of the wells is filled with media containing CCL2.
-
CCR2-expressing cells are pre-incubated with different concentrations of this compound or vehicle control.
-
The pre-treated cells are then placed in the upper chamber of the transwell inserts.
-
The plate is incubated for several hours to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
IC50 values are determined as the concentration of this compound that causes a 50% reduction in cell migration compared to the vehicle control.
-
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for INCB3344
FOR IMMEDIATE REFERENCE: This document outlines critical safety procedures, personal protective equipment (PPE) requirements, and disposal plans for the handling of INCB3344. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
For researchers, scientists, and drug development professionals working with the potent and selective CCR2 antagonist this compound, maintaining rigorous safety standards is paramount. This guide provides clear, actionable steps for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is non-negotiable. The following personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Body Protection | Laboratory Coat | Must be worn fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not Required for Normal Handling | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator. |
Operational Handling and Storage
Proper operational procedures are critical to minimize exposure risk and maintain the stability of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (1262238-11-8) on the label match the order.
Preparation of Stock Solutions:
-
This compound is typically provided as a powder.[1]
-
It is soluble in DMSO and Ethanol.[2] For example, a stock solution of 100 mg/mL in fresh DMSO can be prepared.[2]
-
When preparing solutions, work in a chemical fume hood to avoid inhalation of the powder.
-
Use appropriate, calibrated equipment for all measurements.
Storage:
-
Store the solid compound at -20°C for long-term stability (up to 3 years).[2]
-
Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for one month.[2]
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these established protocols to mitigate any potential hazards.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of the powder, carefully sweep it up, avoiding dust generation. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).
-
Clean: Decontaminate the area with an appropriate cleaning agent.
-
Dispose: Place all contaminated materials in a sealed container for proper disposal.
Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safety: Procedural Workflows
To further clarify the handling and safety procedures, the following diagrams illustrate the key decision-making processes and workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
